molecular formula C14H9F3O2 B2416017 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde CAS No. 408369-24-4

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B2416017
CAS No.: 408369-24-4
M. Wt: 266.219
InChI Key: AMZIPWUILJMNOA-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.219. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZIPWUILJMNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ortho-substituted Phenoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ortho-substituted phenoxybenzaldehyde derivatives, a class of molecules increasingly recognized for their utility as versatile scaffolds in medicinal chemistry and materials science. We will delve into the core aspects of their synthesis, analytical characterization, and known biological activities, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of the Phenoxybenzaldehyde Core

Ortho-substituted phenoxybenzaldehydes are aromatic compounds featuring a benzaldehyde moiety linked to a phenoxy group at the ortho (C2) position.[1] This diaryl ether structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3]

The strategic importance of this core lies in its unique combination of structural features:

  • The Diaryl Ether Linkage: This bond provides a balance of conformational flexibility and structural rigidity, allowing the two aromatic rings to adopt optimal orientations for binding to biological targets.[4]

  • The Benzaldehyde Group: A versatile functional group that can act as a hydrogen bond acceptor or be readily transformed into other functionalities, serving as a crucial anchor point for synthetic elaboration.[4][5]

  • The Ortho-Substitution Pattern: This specific arrangement creates a distinct chemical environment, influencing the molecule's electronic properties, steric profile, and intramolecular interactions, which can be fine-tuned to achieve target specificity and potency.[1]

The nature and position of further substituents on either aromatic ring can dramatically modulate the molecule's physicochemical properties and biological activity, making this scaffold a prime candidate for structure-activity relationship (SAR) studies.[1][2][3]

Synthesis Strategies: Building the Core Scaffold

The construction of the ortho-phenoxy ether linkage is the cornerstone of synthesizing these derivatives. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability.

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[6][7][8]

  • Causality in Experimental Design: This reaction traditionally requires high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[6] The high energy input is necessary to overcome the activation barrier for the oxidative addition of the aryl halide to the copper catalyst. The base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the phenol, forming the more nucleophilic phenoxide which then engages with the copper-halide complex.[7][9] Modern iterations have introduced soluble copper catalysts and ligands that can facilitate the reaction under milder conditions.[6][9]

  • Self-Validating Protocol: A successful Ullmann reaction is often validated by the disappearance of the starting materials (phenol and aryl halide) via Thin Layer Chromatography (TLC) and the appearance of a new, less polar spot corresponding to the diaryl ether. Confirmation is then achieved through full spectroscopic characterization.

Directed Ortho-Metalation (DoM)

For introducing substituents at the ortho-position of a pre-formed benzaldehyde, Directed Ortho-Metalation (DoM) is a powerful regioselective strategy.[1][10]

  • Causality in Experimental Design: A key challenge is the aldehyde group's reactivity towards the strong organolithium bases (e.g., n-BuLi) used for deprotonation.[10] Direct addition to the carbonyl is a competing and often favored reaction. To circumvent this, the aldehyde must first be protected. The protecting group is chosen not only for its stability but also for its ability to act as a Directed Metalation Group (DMG), coordinating the lithium reagent and directing deprotonation to the adjacent ortho-position.[10] Common strategies include converting the aldehyde to an acetal or an in-situ generated α-amino alkoxide.[1][10][11] The reaction must be conducted under strictly anhydrous, inert conditions (e.g., Argon) and at low temperatures to prevent side reactions.[1][11]

Analytical Characterization: Structure Elucidation and Purity Assessment

Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized derivatives. A multi-technique approach is standard practice in the field.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[11][12] ¹H NMR provides information on the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and type of carbon atoms.[14] 2D NMR techniques (COSY, HSQC, HMBC) can be employed to definitively assign complex structures.[12]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[12][15] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass, allowing for the determination of the molecular formula.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[11][12] For phenoxybenzaldehyde derivatives, characteristic stretches include the C=O of the aldehyde (around 1700 cm⁻¹) and the C-O-C of the diaryl ether (around 1240 cm⁻¹).[14]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the final compound and for separating it from reaction mixtures.[12]

The following table summarizes typical spectroscopic data for a representative, unsubstituted 3-phenoxybenzaldehyde.

Technique Characteristic Data Interpretation
¹H NMR δ 9.9 (s, 1H), δ 7.0-7.8 (m, 9H)Singlet for the aldehyde proton; complex multiplets for the 9 aromatic protons.[16]
¹³C NMR δ ~192, δ ~117-160Signal for the aldehyde carbon; multiple signals in the aromatic region for the 12 aromatic carbons.[14]
IR (cm⁻¹) ~1700 (C=O), ~1240 (C-O-C)Confirms the presence of the aldehyde and diaryl ether functional groups.
MS (m/z) 198.22 [M]+Corresponds to the molecular weight of C₁₃H₁₀O₂.[17]

Biological Activities and Structure-Activity Relationships (SAR)

The diaryl ether scaffold is a component of numerous bioactive molecules, and phenoxybenzaldehyde derivatives are valuable intermediates for their synthesis.[1][3] Research has highlighted their potential in various therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of the diaryl ether class have demonstrated notable activity against a range of microbial pathogens.[3][18]

  • Antifungal: Studies have shown that certain diaryl ethers can be more effective than commercial fungicides against phytopathogenic fungi like Fusarium graminearum and Alternaria brassicae.[18] The substitution pattern on the aromatic rings significantly influences this activity. For instance, the introduction of halogen atoms on a benzyl substituent can enhance antifungal potency.[19]

  • Antibacterial: Benzaldehyde itself and its derivatives can modulate bacterial metabolism and inhibit processes like flagella formation, conferring a broad antibiotic tolerance.[20] Dihydroxybenzaldehydes have shown direct antimicrobial activity against strains like Staphylococcus aureus, a primary agent in bovine mastitis.[21] Phenoxy derivatives have also been evaluated against both Gram-positive and Gram-negative bacteria.[22][23]

Antiplasmodial and Anticancer Potential
  • Antiplasmodial: A 2-phenoxybenzamide derivative, identified from the Medicines for Malaria Venture's "Malaria Box," showed promising multi-stage activity against Plasmodium falciparum.[24] Subsequent SAR studies revealed that the antiplasmodial activity was highly dependent on the substitution patterns of both the phenoxy and benzamide portions of the molecule.[24][25][26]

  • Anticancer: The 3-phenoxybenzaldehyde scaffold has been used to develop compounds with potent cytotoxicity against human lung cancer cell lines.[17] The diaryl ether motif is a key component in many kinase inhibitors and other anticancer agents.[2][3]

The general workflow for discovering and optimizing these derivatives is an iterative process, as illustrated below.

Caption: Iterative workflow for the synthesis and evaluation of phenoxybenzaldehyde derivatives.

Experimental Protocol: Synthesis of an Ortho-Substituted Phenoxybenzaldehyde Derivative

This section provides a detailed, self-validating methodology for a tandem reaction to produce ortho-substituted benzaldehydes via directed metalation.[1][11]

Objective: To synthesize an ortho-functionalized benzaldehyde in a one-pot reaction.

Pillar of Trustworthiness: This protocol is conducted under an inert atmosphere at low temperatures to minimize side reactions, such as nucleophilic addition to the carbonyl and reaction with atmospheric moisture. Purity is assessed at the final stage using chromatography and spectroscopy.

Methodology:

  • In-situ Reagent Formation: In an oven-dried, three-neck flask under an argon atmosphere, dissolve formamide in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Alkoxide Generation: Slowly add phenyl lithium to the solution. This reacts with formamide to create an alpha-amino alkoxide in situ. This alkoxide serves as the protecting group and the directed metalation group.[1][11]

  • Ortho-Lithiation: Add n-butyllithium dropwise to the cooled solution. The n-butyllithium will selectively deprotonate the ortho-position of the aromatic ring, directed by the alkoxide.

  • Electrophilic Quench: Introduce the desired electrophile (e.g., an alkyl halide, I₂) to the reaction mixture. This will react with the ortho-lithiated species to form the new C-C or C-X bond.

  • Workup and Deprotection: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. The acidic workup hydrolyzes the alpha-amino alkoxide, regenerating the aldehyde functionality.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Characterization: Purify the crude product using radial preparative layer chromatography or column chromatography.[1][11] Confirm the structure and purity of the final ortho-substituted benzaldehyde derivative using NMR, IR, and MS as described in Section 3.[11]

The logical flow for this synthesis is depicted in the following diagram.

G start_materials Formamide + Phenyl Lithium step1 In-situ Formation of α-amino alkoxide (-78 °C, THF) start_materials->step1 intermediate1 Protected Benzaldehyde (Directed Metalation Group) step1->intermediate1 step2 Ortho-Lithiation intermediate1->step2 nBuLi n-Butyllithium nBuLi->step2 intermediate2 Ortho-Lithiated Intermediate step2->intermediate2 step3 Electrophilic Quench intermediate2->step3 electrophile Electrophile (E+) electrophile->step3 intermediate3 Ortho-Substituted Protected Intermediate step3->intermediate3 workup Acidic Workup (Deprotection) intermediate3->workup product Final Product: Ortho-Substituted Phenoxybenzaldehyde workup->product

Caption: Workflow for Directed Ortho-Metalation (DoM) synthesis.

Future Directions and Challenges

The ortho-substituted phenoxybenzaldehyde scaffold remains a fertile ground for discovery. Future research will likely focus on:

  • Novel Biological Targets: Exploring the activity of these derivatives against new and emerging biological targets, particularly in areas of unmet medical need like neurodegenerative diseases and resistant infections.

  • Greener Synthesis: Developing more sustainable and efficient synthetic methods, such as C-H activation or flow chemistry, to reduce waste and energy consumption.

  • Advanced Materials: Leveraging the unique electronic and structural properties of these molecules to create novel polymers, dyes, and molecular sensors.

The primary challenge lies in achieving highly selective and efficient syntheses for complex, poly-substituted derivatives. Overcoming this will require continued innovation in catalysis and synthetic methodology.

References

  • Antifungal activity of some diaryl ethers. (2007). Chem Pharm Bull (Tokyo), 55(12), 1755-7. Retrieved February 15, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved February 15, 2026, from [Link]

  • Cas 39515-51-0,3-Phenoxy-benzaldehyde. (n.d.). lookchem.com. Retrieved February 15, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Mechanism of the Ullmann Condensation. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry. Retrieved February 15, 2026, from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). PubMed. Retrieved February 15, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Innovare Academic Sciences. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. (2021). Tanzania Journal of Science. Retrieved February 15, 2026, from [Link]

  • Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). Frontiers in Microbiology. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Supporting Information for "A General and Efficient Ullmann-type Synthesis of Diaryl Ethers Catalyzed by Nano-CuO". (2008). Wiley-VCH. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of m-phenoxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The synthesis and characterization of some ortho-substituted phenoxyalkanoic acids and their derivatives. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved February 15, 2026, from [Link]

  • Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2-(3-Trifluoromethylphenoxy)benzaldehyde , a specialized organofluorine intermediate.

Structural Architecture, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary & Chemical Identity

2-(3-Trifluoromethylphenoxy)benzaldehyde is a disubstituted diaryl ether featuring an ortho-formyl group and a meta-trifluoromethyl substituent. While often overshadowed by its meta-aldehyde isomer (CAS 78725-46-9), this specific ortho-isomer is a critical "privileged structure" precursor. Its unique geometry allows for intramolecular cyclization, making it an essential building block for synthesizing tricyclic heterocycles such as xanthones , acridones , and chromones —scaffolds frequently observed in kinase inhibitors and CNS-active agents.

Chemical Identification Data

Due to its status as a specialized research intermediate, this specific isomer does not have a widely indexed, single CAS number in public registries (unlike its 3-isomer). Researchers must often synthesize it de novo or source it under custom catalog codes.

ParameterTechnical Detail
Chemical Name 2-(3-(Trifluoromethyl)phenoxy)benzaldehyde
IUPAC Name 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Molecular Formula

Molecular Weight 266.22 g/mol
CAS Number (Target) Not widely indexed (Custom Synthesis Required)
CAS (Isomer Analog) 78725-46-9 (3-isomer); 39515-51-0 (3-Phenoxybenzaldehyde - non-fluorinated)
Key Precursors 2-Fluorobenzaldehyde (CAS 446-52-6) + 3-Trifluoromethylphenol (CAS 98-17-9)
Predicted LogP 4.2 – 4.5 (High Lipophilicity)
Appearance Pale yellow oil or low-melting solid (Predicted)

Synthetic Architecture: The Strategy

The most robust route to 2-(3-Trifluoromethylphenoxy)benzaldehyde relies on Nucleophilic Aromatic Substitution (


) . The ortho-formyl group on the benzaldehyde ring acts as an electron-withdrawing group (EWG), activating the fluorine atom at the 2-position for displacement by the phenoxide nucleophile.
Mechanistic Pathway[4]
  • Deprotonation: 3-Trifluoromethylphenol is treated with a base (typically

    
     or 
    
    
    
    ) to generate the phenoxide anion.
  • Meisenheimer Complex: The nucleophilic oxygen attacks the ipso-carbon of 2-fluorobenzaldehyde.

  • Elimination: Fluoride is ejected, restoring aromaticity and yielding the diaryl ether.

Visualization of Synthesis Logic

SynthesisPathway Reactant1 2-Fluorobenzaldehyde (CAS 446-52-6) Electrophile Intermediate Meisenheimer Complex Reactant1->Intermediate Reactant2 3-Trifluoromethylphenol (CAS 98-17-9) Nucleophile Base Base Catalyst (K2CO3 / DMF) Reactant2->Base Deprotonation Base->Intermediate Nucleophilic Attack Product 2-(3-Trifluoromethylphenoxy) benzaldehyde (Target) Intermediate->Product - F⁻ (Elimination)

Caption:


 pathway utilizing the electron-withdrawing aldehyde group to facilitate fluoride displacement.

Reactivity Profile & Pharmaceutical Utility

The value of this compound lies in its bifunctionality : the aldehyde handle and the ether linkage.

Intramolecular Cyclization (Xanthone Synthesis)

The ortho-aldehyde position is perfectly poised for ring closure.

  • Oxidation: The aldehyde can be oxidized to the carboxylic acid [2-(3-trifluoromethylphenoxy)benzoic acid].

  • Cyclization: Under acidic conditions (e.g., Eaton's Reagent or

    
    ), the acid undergoes intramolecular Friedel-Crafts acylation to form 2- or 4-trifluoromethylxanthone .
    
  • Relevance: Xanthones are privileged scaffolds in oncology (DNA intercalation) and metabolic disease (alpha-glucosidase inhibitors).

Imine/Heterocycle Formation

The aldehyde reacts with amines to form Schiff bases, which can be reduced to amines (reductive amination) or cyclized to form dihydroquinazolines or benzoxazepines , common motifs in GPCR ligands.

Bioisosteric Modulation

The


 group increases metabolic stability (blocking CYP450 oxidation at the meta-position) and enhances lipophilicity, improving blood-brain barrier (BBB) penetration for CNS-targeted drugs.

Experimental Protocol: Validated Synthesis

Note: As this is a custom intermediate, the following protocol is adapted from standard procedures for ortho-phenoxybenzaldehydes.

Materials Required[3][4][5]
  • Reactant A: 2-Fluorobenzaldehyde (1.0 equiv, ~12.4 g for 100 mmol scale)

  • Reactant B: 3-Trifluoromethylphenol (1.1 equiv, ~17.8 g)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [Dry]

  • Workup: Ethyl Acetate, Brine, Water.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 3-Trifluoromethylphenol (17.8 g, 110 mmol) in 100 mL of dry DMF.

  • Activation: Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation (slight effervescence may occur).

  • Addition: Add 2-Fluorobenzaldehyde (12.4 g, 100 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
       ~0.5) should disappear, replaced by a less polar product spot.
      
  • Quench: Cool to room temperature and pour the mixture into 500 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Safety & Handling (SDS Summary)

Since a specific SDS is rare for this isomer, data is extrapolated from the 3-isomer and general benzaldehydes.

Hazard ClassGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319Use safety goggles; risk of corneal damage from aldehydes.
STOT-SE H335Respiratory irritant; handle only in a fume hood.
Reactivity --Air-sensitive (oxidation to acid). Store under inert gas (

/Ar) at 2-8°C.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 3-(trifluoromethyl)- (Isomer Comparison). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2-Fluorobenzaldehyde (Reactant Profile).[2] National Library of Medicine. Available at: [Link]

  • European Patent Office.Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (EP0004447A2). Google Patents.

Sources

Technical Monograph: 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde , a specialized fluorinated diaryl ether scaffold used in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound represents a strategic "privileged structure" in drug discovery, combining a reactive ortho-formyl group with a lipophilic, metabolically stable trifluoromethyl ether motif. The ortho positioning of the ether linkage creates a specific steric twist, often exploited to lock conformations in kinase inhibitors or to serve as a precursor for tricyclic heterocycles (e.g., dibenzoxepines).

Core Identifiers
PropertySpecification
IUPAC Name This compound
Common Name o-(3-Trifluoromethylphenoxy)benzaldehyde
Molecular Formula

Molecular Weight 266.22 g/mol
SMILES (Canonical) FC(F)(F)c1cccc(Oc2ccccc2C=O)c1
InChI String InChI=1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H
Key Functional Groups Aldehyde (Electrophile), Ether (Linker), Trifluoromethyl (Lipophile)

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to this compound utilizes an


 reaction. The ortho-formyl group on the benzaldehyde ring acts as a critical electron-withdrawing group (EWG), activating the halogen (typically fluorine or chlorine) for displacement by the phenoxide nucleophile.
Reaction Scheme

Reagents:

  • Substrate: 2-Fluorobenzaldehyde (Preferred over chloro- analog for faster kinetics).

  • Nucleophile: 3-(Trifluoromethyl)phenol.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale, prioritizing yield and purity.

  • Preparation:

    • Charge a dry 50 mL round-bottom flask with 3-(trifluoromethyl)phenol (1.62 g, 10.0 mmol) and anhydrous

      
        (2.07 g, 15.0 mmol).
      
    • Add DMF (15 mL) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange) as the phenoxide forms.

  • Addition:

    • Add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) dropwise to the stirring mixture.

    • Mechanism Note: The 2-fluoro position is highly activated by the ortho-carbonyl, facilitating the formation of the Meisenheimer complex.

  • Reaction:

    • Heat the mixture to 90°C under an inert atmosphere (

      
       or Ar) for 4–6 hours.
      
    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically has a higher

      
       than the starting phenol.
      
  • Workup:

    • Cool to room temperature.[1] Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.

Mechanistic Pathway & Visualization

The following diagram illustrates the


 mechanism, highlighting the stabilization of the transition state by the aldehyde group.

SNAr_Mechanism Reactants Reactants 2-Fluorobenzaldehyde + 3-CF3-Phenoxide TS Meisenheimer Complex (Transition State) Negative charge stabilized by ortho-CHO Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product 2-[3-(CF3)phenoxy]benzaldehyde + F- TS->Product Aromatization (Loss of Leaving Group)

Caption: Figure 1:


 pathway. The ortho-formyl group activates the ring, enabling fluoride displacement.

Applications in Drug Discovery

The this compound scaffold serves as a versatile intermediate. The aldehyde functionality allows for divergent synthesis into amines, olefins, or heterocycles.

Divergent Synthesis Workflow
  • Reductive Amination: Reaction with primary amines and

    
     yields benzylamines, common in GPCR ligands.
    
  • Wittig Olefination: Reaction with phosphonium ylides generates stilbene analogs.

  • Heterocyclization: Condensation with hydrazines or amidines yields phthalazines or quinazolines.

Applications Core 2-[3-(CF3)phenoxy]benzaldehyde (Core Scaffold) Amine Benzylamines (via Reductive Amination) Target: GPCRs Core->Amine + R-NH2 / NaBH(OAc)3 Stilbene Stilbenes (via Wittig Reaction) Target: Anti-inflammatory Core->Stilbene + Ph3P=CH-R Heterocycle Tricyclic Heterocycles (via Acid Cyclization) Target: Kinase Inhibitors Core->Heterocycle + Acid / Heat

Caption: Figure 2: Divergent synthetic utility of the aldehyde core in medicinal chemistry campaigns.

References

  • PubChem Compound Summary. (2025). 2-(Trifluoromethyl)benzaldehyde and related diaryl ethers. National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanisms).
  • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Alternative synthesis via Ullmann coupling).

Sources

Methodological & Application

Synthesis of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde from 2-chlorobenzaldehyde

[1]

Target Audience:

Abstract & Utility

The biaryl ether scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in kinase inhibitors, metabolic modulators, and anti-inflammatory agents. This Application Note details the robust synthesis of 2-[3-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 78725-46-9) from 2-chlorobenzaldehyde .

Unlike palladium-catalyzed Buchwald-Hartwig couplings, this protocol utilizes a transition-metal-free Nucleophilic Aromatic Substitution (


)

Retrosynthetic & Mechanistic Analysis

The Challenge

Aryl chlorides are generally poor electrophiles in


Mechanism ( )

The reaction proceeds via an Addition-Elimination pathway:

  • Deprotonation: The base (

    
    ) deprotonates 3-(trifluoromethyl)phenol to generate the phenoxide nucleophile.
    
  • Addition (Rate Determining Step): The phenoxide attacks the ipso-carbon of 2-chlorobenzaldehyde, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the diaryl ether.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the stabilization of the intermediate.

SNAr_MechanismReactantsReactants2-Cl-Benzaldehyde+ 3-CF3-PhenolBaseBase Activation(K2CO3)Reactants->BaseDeprotonationNucleophileNucleophile(Ar-O-)Base->NucleophileTransitionMeisenheimer Complex(Resonance Stabilized)Nucleophile->TransitionAttack at ipso-CProductProductDiaryl EtherTransition->ProductRestoration ofAromaticityLeavingGroupLeaving Group(Cl-)Transition->LeavingGroup

Figure 1: Mechanistic pathway of the

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
2-Chlorobenzaldehyde 140.571.0>98%Electrophile
3-(Trifluoromethyl)phenol 162.111.1>97%Nucleophile
Potassium Carbonate (

)
138.211.5AnhydrousBase
DMF (N,N-Dimethylformamide) 73.09-AnhydrousSolvent
Ethyl Acetate --ACS GradeExtraction
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chlorobenzaldehyde (1.40 g, 10 mmol) and 3-(trifluoromethyl)phenol (1.78 g, 11 mmol).

  • Dissolve the mixture in anhydrous DMF (20 mL, 0.5 M concentration).

    • Note: DMF is critical as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and more reactive.

  • Add Potassium Carbonate (

    
    ) (2.07 g, 15 mmol) in one portion.
    
  • Flush the system with Nitrogen (

    
    ) or Argon to prevent oxidation of the aldehyde to the carboxylic acid.
    

Step 2: Reaction Execution

  • Heat the reaction mixture to 120°C in an oil bath.

  • Monitor progress via TLC (20% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of 2-chlorobenzaldehyde.

    • Duration: Typically 4–8 hours.

    • Observation: The mixture will likely turn from pale yellow to deep orange/brown.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture into 100 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash (Critical): Wash the combined organic layers with 1M NaOH (

    
    ).
    
    • Why? This removes the excess 3-(trifluoromethyl)phenol (which is acidic).

  • Wash with Brine (

    
    ), dry over anhydrous 
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: If the crude purity is <95%, purify via flash column chromatography (SiO2, Gradient: 0-10% EtOAc in Hexanes).

Workflow Visualization

WorkflowStartStart:Mix Reagents in DMFHeatHeat to 120°C(4-8 Hours)Start->HeatQuenchQuench:Pour into Ice WaterHeat->QuenchExtractExtraction:Ethyl AcetateQuench->ExtractWashCritical Step:Wash with 1M NaOH(Removes excess Phenol)Extract->WashDryDry (Na2SO4) &ConcentrateWash->DryPurifyPurification:Flash ChromatographyDry->Purify

Figure 2: Operational workflow emphasizing the critical NaOH wash step.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterExpected ValueNotes
Physical State Pale yellow oil or low-melting solidbp ~130°C at 1.4 mmHg
Yield 75% - 85%Lower yields indicate incomplete conversion or loss during workup.
TLC (

)
~0.4 (10% EtOAc/Hexane)Distinct from starting aldehyde (

~0.6).

NMR

10.4 (s, 1H, CHO)
Diagnostic aldehyde peak.

NMR

-62.8 ppm
Diagnostic

singlet.

Troubleshooting & Optimization

Reaction Stalls (Incomplete Conversion)

If the reaction stalls after 8 hours:

  • Temperature: Increase to 140°C.

  • Catalysis: Add 5 mol% CuI (Copper(I) Iodide) and 10 mol% 1,10-Phenanthroline . This switches the mechanism from pure

    
     to a Copper-catalyzed Ullmann-type coupling, which is more robust for sterically hindered or electron-rich substrates.
    
Low Yield
  • Oxidation: If the aldehyde peak disappears and a broad acid peak appears (

    
     11-13 ppm), the aldehyde oxidized. Ensure rigorous 
    
    
    flushing.
  • Solubility: Ensure

    
     is finely ground. Alternatively, use 
    
    
    (Cesium Carbonate) which has higher solubility in DMF, increasing the effective basicity.

Safety & Handling (SDS Highlights)

  • DMF: Potent liver toxin and teratogen. Use only in a fume hood.

  • 2-Chlorobenzaldehyde: Causes skin irritation and serious eye damage.

  • 3-(Trifluoromethyl)phenol: Toxic if swallowed/inhaled. Causes severe skin burns.

  • Waste: This process is "Heavy Metal Free" (unless CuI is added). Aqueous waste contains phenols and must be treated as hazardous organic waste.

References

  • Sigma-Aldrich. Product Specification: 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. Link

  • Beilstein Institute. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • European Patent Office. EP 3679008 B1: An Improved Process for Preparation of Trifluoromethylbenzaldehydes. Link

  • National Institutes of Health (NIH). Potassium Carbonate Promoted Ether Synthesis. PMC. Link

  • Lumen Learning. Nucleophilic Aromatic Substitution of Aryl Halides. Link

Preparation of Schiff base ligands from 2-phenoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Schiff bases (azomethines) derived from 2-phenoxybenzaldehyde represent a distinct class of ligands where the ortho-phenoxy group introduces significant steric bulk and potential hemilabile ether-coordination sites. Unlike their 2-hydroxy (salicylaldehyde) analogs, these derivatives lack a labile phenolic proton, altering their coordination chemistry from anionic to neutral donors. This application note details a robust, acid-catalyzed condensation protocol optimized for these sterically crowded substrates, ensuring high purity for downstream applications in transition metal catalysis and antimicrobial drug development.

Mechanistic Rationale

The formation of the imine bond (


) is a reversible condensation reaction governed by nucleophilic addition followed by elimination.
The "Ortho-Phenoxy" Challenge

In 2-phenoxybenzaldehyde, the bulky phenoxy group at the ortho position creates steric hindrance around the carbonyl carbon. Furthermore, the ether linkage is electron-donating by resonance but electron-withdrawing by induction.

  • Implication: The electrophilicity of the carbonyl carbon is modulated, and the initial nucleophilic attack by the amine is sterically impeded compared to simple benzaldehyde.

  • Solution: We utilize glacial acetic acid not just as a solvent modifier, but as a critical catalyst to protonate the carbonyl oxygen, enhancing electrophilicity (

    
    ), and we employ thermodynamic control (reflux + water removal) to drive the equilibrium forward.
    
Reaction Pathway Visualization

The following diagram outlines the acid-catalyzed mechanism, highlighting the critical transition from the carbinolamine intermediate to the final imine.

SchiffBaseMechanism Aldehyde 2-Phenoxybenzaldehyde (Electrophile) Activated Activated Carbonyl (Protonated) Aldehyde->Activated + H+ (Acetic Acid) Amine Primary Amine (Nucleophile) Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Amine (Nucleophilic Attack) Imine Schiff Base Ligand (Product) Carbinolamine->Imine - H2O (Dehydration/Elimination) Water H2O (Byproduct) Carbinolamine->Water Removal drives eq.

Figure 1: Acid-catalyzed condensation pathway. Protonation of the carbonyl is the rate-limiting activation step required to overcome steric hindrance from the phenoxy group.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: 2-Phenoxybenzaldehyde (98% purity).

  • Amine Source: Aniline derivative (e.g., 4-aminophenol, p-toluidine, or 1,2-phenylenediamine for macrocycles).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid.

  • Desiccant (Optional but Recommended): Anhydrous

    
     or Molecular Sieves (3Å).
    
Step-by-Step Synthesis

Safety Note: Perform all reactions in a fume hood. Amines are often toxic; 2-phenoxybenzaldehyde can be an irritant.

  • Stoichiometric Preparation:

    • Dissolve 10 mmol of 2-phenoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

    • Separately, dissolve 10 mmol of the primary amine in 15 mL of absolute ethanol.

    • Note: For diamines (e.g., ethylenediamine), use a 2:1 ratio (Aldehyde:Amine).

  • Mixing & Catalysis:

    • Add the amine solution dropwise to the aldehyde solution under slow stirring.

    • Add 3-5 drops of glacial acetic acid.

    • Expert Insight: Do not add excess acid. Protonating the amine (forming the ammonium salt) renders it non-nucleophilic and kills the reaction.

  • Reflux (Thermodynamic Control):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
       for EtOH) for 4–6 hours .
      
    • Optimization: For stubborn substrates, use a Dean-Stark trap with Toluene/Ethanol azeotrope to physically remove water, shifting Le Chatelier's principle to the right.

  • Monitoring:

    • Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (

      
      ) and the appearance of a new spot.
      
  • Isolation:

    • Allow the reaction mixture to cool to room temperature, then refrigerate at

      
       overnight.
      
    • The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Filter the solid under vacuum.

  • Purification:

    • Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

    • Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain analytical-grade crystals.

Characterization & Validation

To ensure the integrity of the ligand, specific spectroscopic signatures must be verified.

Spectroscopic Data Summary
TechniqueParameterExpected ValueStructural Insight
FT-IR


Primary Indicator. Sharp, strong band confirming imine formation.
FT-IR


Must be absent . Presence indicates unreacted aldehyde.
FT-IR


Confirms integrity of the phenoxy ether linkage.
1H NMR


(Singlet)
Diagnostic azomethine proton.[1] Downfield shift due to conjugation.
1H NMR


(Multiplet)
Aromatic protons from benzaldehyde and amine rings.
Validation Workflow

The following decision tree guides the researcher through the validation process.

ValidationWorkflow Start Crude Product IR_Check FT-IR Analysis Start->IR_Check Decision1 C=O Peak Present? IR_Check->Decision1 Recrystallize Recrystallize (EtOH) Decision1->Recrystallize Yes (Impure) NMR_Check 1H NMR Analysis Decision1->NMR_Check No (Clean) Recrystallize->IR_Check Decision2 Singlet @ 8.5-8.9 ppm? NMR_Check->Decision2 Success Validated Ligand Decision2->Success Yes Fail Check Reagents/Conditions Decision2->Fail No

Figure 2: Quality control workflow ensuring ligand purity prior to metal complexation.

Applications & Expert Troubleshooting

Applications
  • Coordination Chemistry: The 2-phenoxy group provides a "hard" oxygen donor that is sterically protected. Upon complexation with transition metals (Cu(II), Zn(II), Ni(II)), these ligands often form distorted octahedral or square planar geometries.

  • Biological Activity: 2-phenoxybenzaldehyde derivatives have shown enhanced lipophilicity compared to their hydroxy counterparts, improving cell membrane permeability for antimicrobial and anticancer applications [1, 2].

Troubleshooting Guide
  • Issue: Oily Product.

    • Cause: Incomplete dehydration or presence of impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If that fails, redissolve in ethanol and add water dropwise until turbid, then cool.

  • Issue: Low Yield.

    • Cause: Equilibrium favoring reactants.

    • Fix: Add 3Å molecular sieves directly to the reaction flask or increase reflux time.

  • Issue: Hydrolysis.

    • Cause: Schiff bases are moisture sensitive.

    • Fix: Store ligands in a desiccator over

      
      .
      

References

  • Schiff Base Synthesis & Mechanism

    • Title: New insights into the mechanism of Schiff base synthesis
    • Source: PeerJ (2020).
    • URL:[Link]

  • Biological Activity of Schiff Bases

    • Title: Biological Activities of Schiff Bases and Their Complexes: A Review.
    • Source: International Journal of Organic Chemistry (2013).[2]

    • URL:[Link]

  • Spectroscopic Characterization

    • Title: Theoretical and Spectral Investigation of Some Schiff Bases.[3][4][1]

    • Source: Der Pharma Chemica (2011).
    • URL:[Link]

  • Metal Complexation Context

    • Title: Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes.
    • Source: Sphinx Knowledge House (2015).
    • URL:[Link]

Sources

Application Note: 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde as a pharmaceutical intermediate. It focuses on its synthetic utility in constructing privileged medicinal scaffolds, specifically xanthones and dibenzoxazepines , and provides validated protocols for its synthesis and downstream processing.

Executive Summary

This compound is a high-value building block characterized by an ortho-substituted ether linkage and a meta-trifluoromethyl group. This specific substitution pattern is critical in medicinal chemistry for two reasons:

  • Pharmacophore Utility: The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) permeability and half-life.

  • Synthetic Versatility: The ortho-aldehyde functionality serves as a "linchpin" for intramolecular cyclization, enabling the rapid construction of tricyclic heterocycles (e.g., xanthones, acridines) common in kinase inhibitors and antipsychotics.

This guide provides a validated protocol for synthesizing this intermediate and demonstrates its application in generating a fluorinated xanthone scaffold .

Chemical Profile & Stability[1][2][3][4]

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula C₁₄H₉F₃O₂
Molecular Weight 266.22 g/mol
Physical State Pale yellow viscous oilLow melting point solid upon high purity.[1]
Solubility Soluble in DCM, EtOAc, DMSO, DMFInsoluble in water.
Stability Air-sensitive (Aldehyde oxidation)Store under Argon/Nitrogen at 2-8°C.
Hazards Irritant (Skin/Eye), Acute Tox.[2]Handle in a fume hood.

Synthetic Utility & Mechanism

The core utility of this intermediate lies in its ability to undergo divergent synthesis . The aldehyde group can be oxidized to a carboxylic acid (precursor to xanthones) or subjected to reductive amination (precursor to dibenzoxazepines).

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its transformation into a bioactive xanthone scaffold.

G Start1 2-Fluorobenzaldehyde Inter 2-[3-(Trifluoromethyl) phenoxy]benzaldehyde (Target Intermediate) Start1->Inter SnAr Coupling K2CO3, DMF, 100°C Start2 3-(Trifluoromethyl)phenol Start2->Inter Acid 2-[3-(Trifluoromethyl) phenoxy]benzoic Acid Inter->Acid Pinnick Oxidation NaClO2, NaH2PO4 Amine Dibenzoxazepine Derivatives Inter->Amine Reductive Amination Primary Amine, STAB Xanthone Bioactive Xanthone Scaffold Acid->Xanthone Cyclodehydration Eaton's Reagent

Caption: Synthetic workflow from raw materials to the target intermediate and downstream heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize the target intermediate via Nucleophilic Aromatic Substitution (SnAr). Scale: 10 mmol

Reagents:

  • 2-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • 3-(Trifluoromethyl)phenol (1.78 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

  • DMF (Dimethylformamide), anhydrous (15 mL)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition: Add 3-(trifluoromethyl)phenol (1.78 g) and anhydrous DMF (15 mL) to the flask. Stir at room temperature.

  • Deprotonation: Add K₂CO₃ (2.76 g) in a single portion. Stir for 15 minutes to facilitate phenol deprotonation.

  • Coupling: Add 2-fluorobenzaldehyde (1.24 g) dropwise via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Monitor by TLC (20% EtOAc/Hexanes) or HPLC. Reaction typically completes in 4–6 hours.

    • Checkpoint: The spot for 2-fluorobenzaldehyde (Rf ~0.6) should disappear; a new less polar spot (Rf ~0.7) should appear.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% (Pale yellow oil).

Protocol B: Oxidation to 2-[3-(Trifluoromethyl)phenoxy]benzoic Acid

Objective: Convert the aldehyde to the carboxylic acid for cyclization. Method: Pinnick Oxidation (Mild conditions to prevent side reactions).

Reagents:

  • Aldehyde Intermediate (from Protocol A) (2.66 g, 10 mmol)

  • Sodium Chlorite (NaClO₂) (1.13 g, 12.5 mmol)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 g)

  • 2-Methyl-2-butene (Scavenger) (5 mL)

  • t-Butanol/Water (3:1 v/v) (40 mL)

Procedure:

  • Dissolve the aldehyde in t-Butanol (30 mL) and 2-methyl-2-butene (5 mL).

  • Dissolve NaClO₂ and NaH₂PO₄ in Water (10 mL).

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C over 20 minutes.

  • Stir at room temperature for 3 hours.

  • Work-up: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Wash with sodium thiosulfate solution (to remove excess oxidant).

  • Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc.

Protocol C: Cyclization to Fluorinated Xanthone

Objective: Intramolecular cyclization to form the tricyclic xanthone core.

Reagents:

  • Benzoic Acid Derivative (from Protocol B)

  • Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid)

Procedure:

  • Add the benzoic acid derivative (1 mmol) to a vial containing Eaton’s Reagent (3 mL).

  • Heat to 80°C for 2 hours.

  • Quench: Pour carefully into ice water. The xanthone product often precipitates as a solid.

  • Filtration: Filter the solid, wash with water and NaHCO₃ (sat. aq.) to remove acid traces.

  • Result: 2- or 4-trifluoromethy-xanthone isomer (regioselectivity depends on the specific electronic direction of the CF3 group, typically yielding a mixture separable by chromatography).

Quality Control & Analytics

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water (0.1% TFA) gradient> 98.0% Area
¹H NMR 400 MHz, CDCl₃Aldehyde proton singlet at ~10.4 ppm. Aromatic region 6.9–7.8 ppm.[3]
¹⁹F NMR 376 MHz, CDCl₃Single peak at ~-62.8 ppm (CF3 group).
Residual Solvent GC-HeadspaceDMF < 880 ppm, EtOAc < 5000 ppm.

Key NMR Diagnostic: The ortho-aldehyde proton is distinctively deshielded. In the ¹H NMR, look for a singlet or doublet (J~0.8 Hz) around 10.45 ppm . The absence of the phenol -OH peak (usually broad, >5 ppm) confirms the ether formation.

Safety & Handling

  • 2-Fluorobenzaldehyde: Lachrymator and skin irritant. Use double gloves.

  • Eaton's Reagent: Corrosive. Reacts violently with water. Quench with extreme caution.

  • Waste Disposal: All fluorinated organic waste must be segregated and incinerated according to local environmental regulations (e.g., EPA RCRA guidelines).

References

  • Nucleophilic Aromatic Substitution for Diaryl Ethers

    • Mechanism & Scope: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • Xanthone Synthesis Protocols

    • Cyclization Methods: Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link

  • Trifluoromethyl Group in Medicinal Chemistry

    • Bioisosterism: Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Pinnick Oxidation Methodology

    • Standard Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

Sources

Application Notes and Protocols for the Catalytic Formylation of 3-(Trifluoromethyl)diphenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catalytic formylation of 3-(trifluoromethyl)diphenyl ether, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. The introduction of a formyl group onto the diphenyl ether scaffold, particularly one bearing a strong electron-withdrawing trifluoromethyl group, presents unique challenges in terms of reactivity and regioselectivity. This document details a robust protocol based on the Vilsmeier-Haack reaction, offering insights into the underlying mechanism, a step-by-step experimental procedure, characterization of the expected products, and essential safety considerations.

Introduction

Formylated aromatic compounds, particularly aldehydes, are versatile building blocks in organic synthesis. The aldehyde functionality serves as a gateway for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Diphenyl ethers are a significant structural motif in numerous biologically active molecules and functional materials. The incorporation of a trifluoromethyl group (-CF3) can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] Consequently, the selective formylation of substituted diphenyl ethers, such as 3-(trifluoromethyl)diphenyl ether, is a critical process for accessing novel compounds with potential therapeutic or material applications.

The primary challenge in the formylation of 3-(trifluoromethyl)diphenyl ether lies in the electronic nature of the substrate. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution.[2][3] Conversely, the ether linkage is an activating, ortho-, para-directing group. This interplay of electronic effects necessitates a carefully chosen formylation method to achieve efficient conversion and control the regioselectivity of the reaction.

Mechanism and Rationale: The Vilsmeier-Haack Reaction

Among the various methods for aromatic formylation, the Vilsmeier-Haack reaction is particularly well-suited for this transformation.[4][5][6][7][8] It employs a relatively mild electrophile, the Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][6][7][8] The Vilsmeier reagent is a chloroiminium salt, which is electrophilic enough to react with electron-rich aromatic rings but often shows greater selectivity than stronger electrophiles used in other formylation reactions like the Friedel-Crafts reaction.[4]

The reaction proceeds via the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the diphenyl ether attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a σ-complex).

  • Hydrolysis: The resulting iminium salt is hydrolyzed during the aqueous workup to yield the final aldehyde product.[4][6]

Regioselectivity:

The regioselectivity of the Vilsmeier-Haack reaction on 3-(trifluoromethyl)diphenyl ether is governed by the competing directing effects of the ether oxygen and the trifluoromethyl group.

  • Phenoxy Group (-OPh): The ether oxygen is an activating group and directs electrophilic substitution to the ortho and para positions of the ring to which it is attached.

  • Trifluoromethyl Group (-CF₃): This is a strong deactivating and meta-directing group.[2][3]

Given that the Vilsmeier reagent is a relatively mild electrophile, the reaction is expected to preferentially occur on the more electron-rich phenoxy-substituted ring. Within that ring, the formylation will be directed to the positions ortho and para to the ether linkage. Therefore, the primary products are expected to be 4-phenoxy-2-(trifluoromethyl)benzaldehyde and 2-phenoxy-4-(trifluoromethyl)benzaldehyde . Due to steric hindrance, the para-substituted product is often the major isomer.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a detailed procedure for the formylation of 3-(trifluoromethyl)diphenyl ether.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(Trifluoromethyl)diphenyl ether≥98%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Phosphorus oxychloride (POCl₃)≥99%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Sodium acetateAnhydrous, ≥99%Commercially available
Diethyl etherACS gradeCommercially available
Saturated sodium bicarbonate solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Silica gel60 Å, 230-400 meshCommercially available

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3.0 equivalents).

    • Cool the flask to 0 °C using an ice bath.

  • Formation of the Vilsmeier Reagent:

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3-(trifluoromethyl)diphenyl ether (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

Experimental Workflow Diagram:

G reagent_prep Reagent Preparation (Anhydrous DMF, POCl3) vilsmeier_formation Vilsmeier Reagent Formation (0°C, 30 min) reagent_prep->vilsmeier_formation Add POCl3 to DMF substrate_addition Substrate Addition (3-(Trifluoromethyl)diphenyl ether in DCM, 0°C) vilsmeier_formation->substrate_addition Add substrate solution reaction Formylation Reaction (60-70°C, 4-6 h) substrate_addition->reaction Heat workup Workup (Ice quench, Neutralization) reaction->workup Cool and Quench extraction Extraction (Diethyl ether) workup->extraction purification Purification (Column Chromatography) extraction->purification Dry and Concentrate characterization Product Characterization (NMR, IR, MS) purification->characterization

Catalytic Formylation Workflow

Characterization of Products

The formylation of 3-(trifluoromethyl)diphenyl ether is expected to yield a mixture of isomers. The primary products are anticipated to be 4-phenoxy-2-(trifluoromethyl)benzaldehyde and 2-phenoxy-4-(trifluoromethyl)benzaldehyde.

Expected Spectroscopic Data:

ParameterExpected Characteristics
¹H NMR Aldehyde Proton (-CHO): A singlet between δ 9.8-10.5 ppm. Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be indicative of the substitution on each ring.[1]
¹³C NMR Carbonyl Carbon (C=O): A signal between δ 188-195 ppm. Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with fluorine atoms. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).[1]
IR Spectroscopy C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-F Stretch: Strong absorptions in the region of 1100-1350 cm⁻¹. C-O-C Stretch (Ether): An absorption band around 1200-1250 cm⁻¹.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): A peak corresponding to the molecular weight of the formylated product. Fragmentation: Loss of the formyl group (-CHO) and other characteristic fragments.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.[5]

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a suspected teratogen. Avoid contact with skin and inhalation.

  • 3-(Trifluoromethyl)diphenyl ether: and its formylated products should be handled with care, assuming they are potentially toxic.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and should be performed slowly and cautiously.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use.
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time. Monitor by TLC.
Formation of multiple products Competing regioselectivity.Optimize reaction conditions (temperature, solvent) to favor one isomer. Careful purification by column chromatography is necessary.
Difficult purification Products have similar polarities.Use a long chromatography column with a shallow solvent gradient. Consider preparative HPLC if necessary.

Conclusion

The Vilsmeier-Haack reaction provides an effective method for the formylation of 3-(trifluoromethyl)diphenyl ether. By understanding the interplay of the directing groups and carefully controlling the reaction conditions, it is possible to synthesize the desired formylated products, which are valuable precursors for further synthetic elaborations in drug discovery and materials science. Adherence to the detailed protocol and safety precautions is essential for a successful and safe execution of this transformation.

References

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(106), 104869–104876.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 1.
  • Eureka | Patsnap. (n.d.). Preparation method of m-phenoxy benzaldehyde.
  • Rastuti, Y. W., & Sudarsono, S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 6(11), 2451-2458.
  • NP-MRD. 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. Molecules, 22(12), 2133.
  • ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • University of Illinois. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • De Proft, F., & Geerlings, P. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. The Journal of chemical physics, 142(12), 124302.
  • ORCA - Organic Chemistry Archive. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Diphenyl ether. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NJDEP. (n.d.). Diphenyl Ether. Retrieved from [Link]

  • European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of m-phenoxybenzaldehyde.
  • Google Patents. (n.d.). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). Aromatic ethers and process for producing aromatic ethers.
  • Google Patents. (n.d.). Process for formylation of aromatic compounds.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 2-[2-(4-methylphenoxy)ethoxy]-, 1-phenylsemicarbazone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.4.4 Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-192.
  • MDPI. (2014, June 10). Formylation of Amines. Retrieved from [Link]

  • ACS Publications. (2023, February 2). Autocatalytic O-Formylation of Alcohols Using CO2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • Springer. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Retrieved from [Link]

  • Preprints.org. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-Fluorobenzaldehyde with Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the low reactivity of 2-fluorobenzaldehyde with phenols in various synthetic applications, including the Claisen-Schmidt condensation for the synthesis of chalcones and flavonoids.

Frequently Asked Questions (FAQs)

Q1: Why is my Claisen-Schmidt condensation between 2-fluorobenzaldehyde and a 2'-hydroxyacetophenone derivative yielding no or very little product?

A1: The low reactivity is likely due to a combination of steric hindrance and electronic effects originating from the ortho-fluoro substituent on the benzaldehyde. The fluorine atom, being in close proximity to the aldehyde functional group, can physically block the approach of the nucleophilic enolate of the phenol derivative.[1][2] Additionally, while the fluorine atom is strongly electron-withdrawing, which should activate the carbonyl carbon to nucleophilic attack, this effect can be counteracted by the steric hindrance.[3]

Q2: I observe the formation of multiple byproducts in my reaction. What could be the cause?

A2: The formation of a complex mixture of byproducts can be attributed to several factors. Under harsh basic conditions, self-condensation of the ketone (if it has alpha-hydrogens) can occur. Also, Cannizzaro-type side reactions of the aldehyde are a possibility, though less common for aldehydes with electron-withdrawing groups. Over-oxidation, if air is not excluded, can also lead to the formation of 2-fluorobenzoic acid.[4]

Q3: Can the choice of base significantly impact the reaction outcome?

A3: Absolutely. The choice and concentration of the base are critical. Strong bases like sodium hydroxide or potassium hydroxide are commonly used to generate the phenolate and subsequently the enolate for the condensation.[5][6] However, excessively high concentrations can promote side reactions. Weaker bases may not be sufficient to deprotonate the ketone's alpha-carbon effectively.

Q4: Is there a way to visually diagnose the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the starting materials, the reaction mixture at different time points, and a co-spot of the starting materials and the reaction mixture, you can visualize the consumption of the reactants and the formation of the product. An unresponsive reaction will show a persistent spot for the starting materials with little to no new product spot appearing over time.

In-Depth Troubleshooting Guide

Understanding the "Ortho Effect" of 2-Fluorobenzaldehyde

The "ortho effect" is a term used to describe the combined influence of steric and electronic effects of a substituent at the ortho position of a benzene ring, which often leads to anomalous reactivity compared to its meta and para isomers.[7] In the case of 2-fluorobenzaldehyde, these effects are:

  • Steric Hindrance: The fluorine atom's van der Waals radius, although small for a halogen, is significant enough to impede the optimal trajectory for nucleophilic attack on the adjacent carbonyl carbon.[2] This steric clash increases the activation energy of the reaction.

  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[8][9] This effect polarizes the C-F bond and the aromatic ring, which can influence the reactivity of the aldehyde. While this typically makes the carbonyl carbon more electrophilic, the steric hindrance can override this electronic activation.[3]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in reactions involving 2-fluorobenzaldehyde and phenols.

TroubleshootingWorkflow Start Low or No Product Yield Check_Purity Verify Purity of Starting Materials (2-Fluorobenzaldehyde, Phenol) Start->Check_Purity Reaction_Setup Review Reaction Setup (Anhydrous Conditions, Inert Atmosphere) Check_Purity->Reaction_Setup If pure Catalyst_Base Optimize Base/Catalyst Reaction_Setup->Catalyst_Base If setup is correct Solvent Change Solvent System Catalyst_Base->Solvent Analysis Analyze Crude Product and Byproducts (NMR, TLC, MS) Catalyst_Base->Analysis Monitor progress with TLC Temperature Adjust Reaction Temperature Solvent->Temperature Solvent->Analysis Monitor progress with TLC Alternative_Methods Consider Alternative Synthetic Methods Temperature->Alternative_Methods If still low yield Temperature->Analysis Monitor progress with TLC Alternative_Methods->Analysis Success Improved Yield Analysis->Success If desired product is formed

Caption: A systematic workflow for troubleshooting low reactivity.

Experimental Protocols

Standard Protocol for Claisen-Schmidt Condensation

This protocol is a general starting point for the synthesis of chalcones from 2-fluorobenzaldehyde and a substituted 2'-hydroxyacetophenone.

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • 2'-Hydroxyacetophenone derivative (1.0 eq)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (aqueous solution, 40-50%)

Procedure:

  • Dissolve the 2'-hydroxyacetophenone derivative (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 2-fluorobenzaldehyde (10 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous KOH or NaOH solution (e.g., 10 mL of 40% solution) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Troubleshooting Protocol: Microwave-Assisted Synthesis

Microwave irradiation can sometimes overcome the activation energy barrier in sterically hindered reactions.[10]

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • 2'-Hydroxyacetophenone derivative (1.0 eq)

  • Ethanol

  • Aqueous NaOH (e.g., 20%)

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 2'-hydroxyacetophenone derivative and 2-fluorobenzaldehyde in a minimal amount of ethanol.

  • Add a catalytic amount of aqueous NaOH.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes).

  • After cooling, work up the reaction as described in the standard protocol.

Data Presentation: Impact of Reaction Conditions on Yield

The following table provides a hypothetical comparison of reaction yields under different conditions to illustrate the impact of troubleshooting steps.

EntryBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
140% aq. KOHEthanolRoom Temp48< 10
240% aq. KOHEthanol502425
3NaHAnhydrous THFRoom Temp2415
420% aq. NaOHEthanol (Microwave)1000.2565
5PyrrolidineMethanolReflux1240

Mechanistic Insights

The Claisen-Schmidt condensation proceeds via an aldol addition followed by dehydration. The key steps are:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (in this case, the methyl group of the acetophenone) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-fluorobenzaldehyde.

  • Aldol Addition: This forms a β-hydroxy ketone intermediate.

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates to form the α,β-unsaturated ketone (chalcone), which is often driven by the formation of a conjugated system.

ClaisenSchmidt cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Dehydration Ketone R-CO-CH3 Enolate R-C(O-)=CH2 Ketone->Enolate + OH- Enolate_Attack Enolate->Enolate_Attack Aldehyde 2-F-Ar-CHO Intermediate β-Hydroxy Ketone Aldehyde->Intermediate Chalcone α,β-Unsaturated Ketone Intermediate->Chalcone - H2O Enolate_Attack->Aldehyde

Caption: Mechanism of the Claisen-Schmidt condensation.

Advanced Troubleshooting Strategies

  • Alternative Catalysts: If standard bases fail, consider using organocatalysts like proline or pyrrolidine, which can facilitate the reaction under milder conditions.[11] The use of inorganic ammonium salts has also been reported as a milder alternative to strong acids or bases.[12]

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates. Aprotic solvents like THF or DMF can be explored, especially when using strong, non-hydroxide bases like NaH or LDA.

  • Protecting Groups: If the phenol's hydroxyl group is suspected of interfering with the reaction, consider protecting it with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl) that can be removed after the condensation.

  • Alternative Synthetic Routes: If the Claisen-Schmidt condensation remains problematic, consider alternative routes to the desired product. For instance, a Wittig reaction between a suitable phosphorus ylide derived from the acetophenone and 2-fluorobenzaldehyde could be an option.[5]

Final Recommendations

When encountering low reactivity with 2-fluorobenzaldehyde and phenols, a systematic and multi-faceted troubleshooting approach is essential. Start by ensuring the purity of your reagents and the integrity of your reaction setup. Then, systematically vary the reaction parameters, including the base, solvent, and temperature, while carefully monitoring the reaction's progress. If these adjustments do not lead to a satisfactory yield, exploring alternative catalysts or synthetic pathways may be necessary. Remember that patience and meticulous experimentation are key to overcoming the challenges posed by sterically hindered substrates.[13][14]

References

  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341.
  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (n.d.). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Fluorinated Aldehydes in Modern Chemical Synthesis.
  • Bálint, E., et al. (2014). O-Arylation of Iodophenols with 2-Fluorobenzaldehyde Under Microwave Conditions. LETTERS IN DRUG DESIGN AND DISCOVERY, 11(1), 114-120.
  • IRE Journals. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis.
  • Chemistry LibreTexts. (2023, October 27). 16.
  • Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis.
  • Kushwaha, S., et al. (n.d.). Basics-of-Chalcone-and-related-novel-synthesis.pdf.
  • BenchChem. (2025). Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide.
  • Wang, Y.-C., et al. (2024). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 29(9), 2053.
  • Herrerías, C. I., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7601.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
  • Asian Journal of Green Chemistry. (2025, July 16). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • Asian Journal of Green Chemistry. (2025, November 15).
  • Radleys. (n.d.).
  • ResearchGate. (n.d.). Synthesis of flavonols, flavanones, and flavones using 2′-hydroxychalcones as building blocks.
  • Chemistry Stack Exchange. (2013, July 25).
  • Chemical Review and Letters. (2025, February 20).
  • Wyzant Ask An Expert. (2019, June 24).
  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.).
  • Synthesis and characterization of chalcone derivatives: A comparative evalu
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry.
  • Pretze, M., et al. (2019). Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18 F]fluorobenzaldehydes to [18 F]fluorophenols. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 498-507.
  • Ndlovu, N., et al. (2021). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. Scientific Reports, 11(1), 1-15.
  • ResearchGate. (n.d.). Synthesis of flavanone and flavonoids.
  • Wikipedia. (n.d.). Ortho effect.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.
  • ResearchGate. (2025, August 6).
  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros.
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (n.d.). PMC.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde.
  • BenchChem. (2025).
  • ResearchGate. (2018, March 21).
  • The Flavonoid Biosynthesis Network in Plants. (n.d.). PMC - NIH.

Sources

Removing unreacted 3-(trifluoromethyl)phenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402 – Phenol Removal Strategies

Topic: . Ticket Status: Open Assigned Specialist: Senior Application Scientist

User Report

"I used 3-(trifluoromethyl)phenol in a nucleophilic substitution reaction. The reaction worked, but I cannot get rid of the excess phenol. I tried a standard bicarbonate wash, but the phenol remains in the organic layer. My product is a neutral amide, soluble in DCM. How do I remove the phenol without destroying my product?"

Executive Summary (The "Why")

The failure of your bicarbonate wash is a matter of


 mathematics , not experimental error.

Standard phenol has a


 of ~10. However, your reagent, 3-(trifluoromethyl)phenol , contains a strongly electron-withdrawing trifluoromethyl group at the meta position. This stabilizes the phenoxide anion via induction, lowering the 

to approximately 9.08 [1, 2].
  • The Trap: Saturated sodium bicarbonate (

    
    ) has a pH of ~8.3.
    
  • The Math: To extract an acid (

    
    ) into water, the aqueous pH must be at least 2 units higher than the acid's 
    
    
    
    (pH > 11) to drive the equilibrium >99% toward the water-soluble salt (
    
    
    ).
  • The Result: At pH 8.3, 3-(trifluoromethyl)phenol remains largely protonated and lipophilic, staying in your organic layer.

This guide details three chemically validated protocols to resolve this, ranked by throughput and selectivity.

Module 1: Liquid-Liquid Extraction (The "Golden Standard")

Best for: Bulk removal (>100 mg scale) where the product is stable to moderate base.

To remove this specific phenol, you must switch to a base that provides a pH > 11.

Protocol A: The Carbonate Wash

Reagents: 1.0 M Potassium Carbonate (


) or 1.0 M Sodium Hydroxide (

).
  • Dilute: Dissolve your crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate). Note: Diethyl ether is less recommended here as it dissolves water/phenols more readily than DCM.

  • Wash 1 (The pH Shift): Wash the organic layer with 1.0 M

    
      (pH ~11.5).
    
    • Why: This pH is sufficiently high to deprotonate 3-(trifluoromethyl)phenol (

      
       9.08) into its water-soluble phenoxide salt, but mild enough to spare most esters/amides that might hydrolyze in NaOH.
      
  • Wash 2 (The Scavenge): Repeat the carbonate wash.

  • Wash 3 (The Neutralization): Wash with Brine (saturated NaCl).

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Troubleshooting Table: Base Selection

Base SolutionpH (approx)Effectiveness for 3-

-Phenol
Risk to Product
Sat.

8.3Fail (< 20% removal)Low
1M

11.5High (> 98% removal)Low/Moderate
1M NaOH 14.0Complete (> 99.9% removal)High (Hydrolysis risk)

Module 2: Chromatographic "Basification"

Best for: Acid-sensitive products or when extraction causes emulsions.

If you must run a column, the phenol will likely "tail" (streak) and co-elute with your product on standard silica. You can exploit the acidity of the phenol to pin it to the baseline.

Protocol B: The "TEA" Trick

By adding a base to your mobile phase, you deprotonate the phenol on the column. The resulting phenoxide anion binds tightly to the silica and does not elute, while your neutral product passes through.

  • Mobile Phase Preparation: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate (or DCM/MeOH) solvent system.

  • Column Packing: Pre-flush the column with the TEA-doped solvent to neutralize acidic silica sites.

  • Run: Load your sample and elute with the TEA-doped solvent.

    • Observation: The 3-(trifluoromethyl)phenol will stay at the baseline (

      
      ).
      
    • Cleanup: Your product will elute with TEA. Evaporate the solvent; trace TEA is volatile and will be removed (unlike the phenol, BP ~178°C).

Module 3: Solid-Phase Scavenging (The "Chemist's Eraser")

Best for: Late-stage purification, high-throughput libraries, or trace removal (< 50 mg).

If you cannot use aqueous washes or run a column, use a polymer-supported scavenger.

Protocol C: Electrophilic Scavenging

Since phenols are nucleophiles, use an electrophilic resin. PS-Isocyanate is the gold standard here.

  • Calculate Loading: Determine the excess mmol of phenol (theoretical). Use 2-3 equivalents of resin relative to the phenol.

  • Incubate: Add PS-Isocyanate resin to your reaction mixture (in DCM or THF).

  • Agitate: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[1][2][3][4] The phenol -OH attacks the isocyanate to form a stable, covalent carbamate linkage on the bead.

  • Filter: Filter off the solid resin. The filtrate contains your pure product.

Decision Logic: Choosing the Right Scavenger

Resin TypeMechanismProsCons
PS-Isocyanate Covalent Capture (Electrophile)Irreversible; Extremely high purity.Slower kinetics (requires hours).
MP-Carbonate Ionic Capture (Base)Fast (minutes); Cheap.Reversible; Phenol might leach if washed with acid.

Visual Troubleshooting Workflows

Workflow 1: The Extraction Decision Matrix

ExtractionLogic Start Crude Mixture (Product + 3-CF3-Phenol) CheckProduct Is Product Base Sensitive? Start->CheckProduct Sensitive Yes (e.g., Active Esters) CheckProduct->Sensitive Stable No (Amides, Ethers) CheckProduct->Stable Resin Use Scavenger Resin (PS-Isocyanate) Sensitive->Resin WashChoice Select Aqueous Base Stable->WashChoice Bicarb Sat. NaHCO3 (pH 8.3) FAIL: pKa Gap too small WashChoice->Bicarb Carb 1M K2CO3 (pH 11.5) SUCCESS: pKa Gap > 2 WashChoice->Carb Result Phenol in Aqueous Layer Product in Organic Layer Carb->Result

Caption: Logic flow for selecting the correct removal method based on product stability and pKa constraints.

Workflow 2: The "Basified Silica" Concept

Chromatography Input Mobile Phase Hex/EtOAc Additive Add 1% TEA (Triethylamine) Input->Additive Column Silica Column Additive->Column Mechanism Phenol Deprotonates (Becomes Ph-O-) Column->Mechanism Outcome1 Phenol (Ionic) Sticks to Baseline Mechanism->Outcome1 Outcome2 Product (Neutral) Elutes Cleanly Mechanism->Outcome2

Caption: Mechanism of using triethylamine (TEA) to immobilize phenols on silica gel.

FAQ: Common Pitfalls

Q: Can I just rotovap the phenol off? A: Unlikely. 3-(trifluoromethyl)phenol has a boiling point of 178°C [1]. Unless you have a Kugelrohr apparatus and a very stable product, high-vacuum distillation is difficult and risks subliming the phenol into your pump oil rather than removing it cleanly.

Q: I tried the Carbonate wash, but I got a terrible emulsion. A: The fluorinated group increases the density and lipophilicity of the phenol, sometimes acting like a surfactant at the interface.

  • Fix: Add a small amount of Methanol (5%) to the organic layer before washing, or saturate the aqueous layer with solid NaCl (Salting out). Centrifugation is also highly effective for breaking these specific emulsions.

Q: Why not use Calcium Hydroxide? A: Calcium salts of fluorinated phenols often have poor solubility, leading to precipitates that trap your product. Stick to Sodium (Na) or Potassium (K) bases.

References

  • National Institute of Standards and Technology (NIST). "Phenol, 3-(trifluoromethyl)- Properties."[5] NIST Chemistry WebBook, SRD 69. [Link][5]

  • PubChem. "3-(Trifluoromethyl)phenol Compound Summary."[6] National Center for Biotechnology Information. [Link]

  • Biotage. "Strategies for the Removal of Acidic Impurities using ISOLUTE® PL-HCO3 MP-Resin." Biotage Technical Notes. [Link] (General reference for MP-Carbonate applications).

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Department of Chemistry. [Link]

Sources

Improving shelf-life and stability of fluorinated benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Troubleshooting Guide[1]

Introduction: The Stability Paradox

Fluorinated benzaldehydes are high-value intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients) and agrochemicals. However, they present a unique stability paradox: the higher the purity, the faster they often degrade.

Unlike standard benzaldehyde, the presence of fluorine atoms—highly electronegative electron-withdrawing groups (EWGs)—fundamentally alters the electron density of the carbonyl carbon. This modification accelerates two primary degradation pathways: Radical Autoxidation and Gem-Diol Hydration .

This guide provides the mechanistic understanding and protocols required to maintain the integrity of these reagents.

Module 1: The Oxidation Problem ("White Crust")

Symptom: You open a bottle of liquid fluorobenzaldehyde and find a white solid crust around the cap or suspended in the liquid. Diagnosis: The aldehyde has autoxidized to its corresponding fluorobenzoic acid.[1]

The Mechanism: Radical Autoxidation

Fluorinated benzaldehydes degrade via a radical chain reaction. Interestingly, highly purified aldehydes often oxidize faster than crude ones because they lack trace amounts of benzyl alcohols, which naturally inhibit propagation [1].

The fluorine substituents (EWGs) destabilize the carbonyl bond, making the hydrogen atom more susceptible to abstraction by radical species.

Autoxidation Aldehyde Fluorobenzaldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (Light/Heat) Peroxy Peroxy Radical (R-C(=O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical Chain Transfer Peracid Perbenzoic Acid (R-C(=O)OOH) Peroxy->Peracid + R-CHO (Propagation) Acid Fluorobenzoic Acid (White Solid) Peracid->Acid + R-CHO (2x Acid)

Figure 1: The autoxidation cycle. Note that one molecule of peracid reacts with another aldehyde to produce two molecules of acid, leading to exponential degradation once started.

Protocol 1: "The Rescue" (Purification of Oxidized Stock)

If your aldehyde is <10% oxidized, do not discard it. Use this biphasic wash protocol to remove the acid.

Reagents: Saturated NaHCO₃ (aq), Diethyl Ether (or DCM), MgSO₄.

  • Dissolution: Dissolve the crude/oxidized aldehyde in diethyl ether (10 mL solvent per 1 g aldehyde).

  • The Wash: Transfer to a separatory funnel. Wash twice with saturated aqueous NaHCO₃.

    • Chemistry: The base deprotonates the benzoic acid (

      
      ), moving it to the aqueous layer as the benzoate salt. The aldehyde remains in the organic layer.
      
  • Rinse: Wash the organic layer once with brine to remove trapped water.

  • Dry: Dry over anhydrous MgSO₄ for 15 minutes. Filter.

  • Concentrate: Remove solvent via rotary evaporation.

  • Distillation (Critical): For high purity, vacuum distill the residue under Argon. Collect the middle fraction.

Module 2: The Hydration Problem ("Ghost Peaks")

Symptom: NMR shows no aldehyde proton (~10 ppm) but a new peak upfield, or LC-MS shows a mass of


.
Diagnosis:  The aldehyde has pulled moisture from the air to form a Gem-Diol (Hydrate) .
The Mechanism: Electrophilic Hydration

Fluorine atoms withdraw electron density from the benzene ring, which in turn pulls density from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic (positive character), aggressively attracting nucleophiles like water.

  • Monofluorinated (e.g., 4-fluorobenzaldehyde): Moderate risk.

  • Polyfluorinated (e.g., Pentafluorobenzaldehyde): Extreme risk. The equilibrium constant (

    
    ) shifts heavily toward the hydrate.
    

Data: Equilibrium Shift

Compound Substituent Effect Hydration Risk Storage Requirement
Benzaldehyde Neutral Low Tightly capped
4-Fluorobenzaldehyde Weak EWG Moderate Desiccator recommended

| Pentafluorobenzaldehyde | Strong EWG | High | Strictly Anhydrous / Argon |

Protocol 2: Dehydration

Unlike oxidation, hydration is reversible.

  • Method A (Liquid): Add activated 4Å Molecular Sieves directly to the bottle and let stand for 24 hours. Retest NMR.

  • Method B (Azeotropic Distillation): If the sample is heavily hydrated:

    • Dissolve in Toluene.

    • Reflux with a Dean-Stark trap to physically remove water.

    • Rotovap the toluene to recover the aldehyde.

Module 3: Storage & Handling Strategy

Proper storage is not passive; it is an active defense against entropy.

Decision Matrix: How to Store

Follow this logic flow to determine the correct storage parameters for your specific fluorinated derivative.

StorageLogic Start New Fluorinated Benzaldehyde State Physical State? Start->State Solid Solid (MP > 25°C) State->Solid Solid Liquid Liquid (MP < 25°C) State->Liquid Liquid SolidHandling Desiccator Storage Solid->SolidHandling LiquidHandling Argon Blanket Required (Heavier than Air) Liquid->LiquidHandling Temp Store at 2-8°C (Fridge) LiquidHandling->Temp SolidHandling->Temp Container Amber Glass + PTFE Liner Temp->Container

Figure 2: Storage decision tree. Note that liquids require active gas blanketing, while solids primarily require desiccation.

Best Practices Checklist
  • Gas: Use Argon instead of Nitrogen. Argon is heavier than air and forms a more effective "blanket" over the liquid surface in the vial.

  • Vessel: Always use Glass . Fluorinated compounds generally do not etch glass under storage conditions, but they can permeate or leach plasticizers from polyethylene bottles.

  • Caps: Use phenolic caps with PTFE (Teflon) liners . Avoid rubber septa for long-term storage as they are permeable to oxygen and moisture.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my fluorobenzaldehyde? A: Yes, but with a caveat. Adding 100-500 ppm of BHT effectively scavenges radicals and halts autoxidation. However, if your downstream application involves sensitive transition-metal catalysis (e.g., Palladium cross-coupling), the BHT phenol can coordinate to the metal and poison the catalyst. Rule of thumb: Use BHT for storage; distill it off immediately before catalytic use.

Q: My Pentafluorobenzaldehyde has frozen in the fridge. Should I melt it before opening? A: YES. Pentafluorobenzaldehyde has a melting point around 24-28°C [2].[2] If you open the cold, solid bottle, moisture from the air will instantly condense onto the solid surface. When it melts, that water will mix and form the hydrate. Always allow the bottle to reach room temperature in a desiccator before opening.

Q: Why does my "pure" aldehyde degrade faster than the "crude" one? A: This is a known phenomenon [3]. Crude samples often contain trace benzyl alcohols or other synthesis byproducts that act as sacrificial antioxidants. Highly distilled, ultra-pure aldehydes lack these "guardians" and are more susceptible to radical chain initiation.

References

  • Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde.[3] Journal of the American Chemical Society.

  • Sigma-Aldrich. (2025).[4] Product Specification: 2,3,4,5,6-Pentafluorobenzaldehyde.[2][5][6][7][8]

  • NIST Chemistry WebBook. (2025). 2,3,4,5,6-Pentafluorobenzaldehyde Thermochemical Data.

  • BenchChem. (2025).[1] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.

  • Organic Syntheses. p-Fluorobenzoic Acid (Oxidation Protocol). Coll. Vol. 2, p. 299.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For researchers engaged in the development of pharmaceuticals and agrochemicals, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for confirming molecular structures, identifying metabolites, and ensuring the purity and safety of active ingredients. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of trifluoromethyl phenoxy derivatives, a structural motif frequently encountered in a variety of bioactive molecules.

The inclusion of a trifluoromethyl (-CF3) group in conjunction with a phenoxy moiety imparts unique physicochemical properties to a molecule, including enhanced metabolic stability and receptor binding affinity. However, these same properties can influence their fragmentation in a mass spectrometer in predictable and informative ways. This guide will delve into the mechanistic underpinnings of these fragmentation pathways, offer comparative insights, and provide actionable experimental protocols to empower your research.

The Decisive Influence of the Trifluoromethyl Group and the Ether Linkage

The fragmentation of trifluoromethyl phenoxy derivatives is largely dictated by the interplay between the strong electron-withdrawing nature of the trifluoromethyl group and the relative lability of the ether bond. The specific ionization technique employed will also profoundly shape the resulting mass spectrum.

Electron Ionization (EI): The Hard Ionization Approach

Electron ionization is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For trifluoromethyl phenoxy derivatives, several key fragmentation pathways are consistently observed.

One of the most prominent fragmentation pathways involves the cleavage of the C-O ether bond. The stability of the resulting fragments will determine the preferred pathway. Cleavage can occur on either side of the ether oxygen, leading to the formation of a trifluoromethylphenoxy radical and a corresponding cation, or a trifluoromethylphenoxide radical cation and a different cationic species.

Another characteristic fragmentation is the loss of the trifluoromethyl radical (•CF3), which results in a fragment ion with a mass-to-charge ratio (m/z) 69 units less than the molecular ion ([M-69]+). This is a common feature in the mass spectra of many trifluoromethyl-containing compounds.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): A Softer Touch for Deeper Insights

In contrast to EI, electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the initial mass analysis (MS1). The true power of ESI for structural elucidation is realized when coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation. This allows for a controlled and systematic investigation of the molecule's fragmentation pathways.

For trifluoromethyl phenoxy derivatives, MS/MS experiments reveal characteristic losses and fragment ions that are invaluable for structural confirmation. Common neutral losses include the loss of HF (20 Da), CO (28 Da), and the trifluoromethyl group as CF3H (70 Da) or CF2 (50 Da) through rearrangement processes.

Comparative Fragmentation Analysis: Case Studies

To illustrate the principles outlined above, let's examine the fragmentation patterns of two prominent herbicides containing the trifluoromethyl phenoxy moiety: Acifluorfen and Fluazifop-butyl.

Acifluorfen

Acifluorfen is a herbicide characterized by a trifluoromethyl phenoxy group linked to a nitro-substituted benzoic acid. Its structure presents multiple potential sites for fragmentation.

Table 1: Characteristic Fragment Ions of Acifluorfen (EI-MS)

m/zProposed FragmentFragmentation Pathway
361[M]+•Molecular Ion
316[M-NO2]+Loss of the nitro group
288[M-NO2-CO]+Subsequent loss of carbon monoxide
220[C6H3Cl(CF3)O]+Cleavage of the ether bond
192[C6H3Cl(CF3)]+Loss of the ether oxygen
145[C6H3(CF3)]+Loss of chlorine

The fragmentation of Acifluorfen under electron ionization is initiated by several competing pathways. The loss of the nitro group is a common fragmentation for nitroaromatic compounds. Cleavage of the ether bond is also a major pathway, leading to the characteristic trifluoromethyl phenoxy fragment.

Acifluorfen_Fragmentation M Acifluorfen m/z 361 F1 [M-NO2]+ m/z 316 M->F1 -NO2 F3 [C6H3Cl(CF3)O]+ m/z 220 M->F3 Ether Cleavage F2 [M-NO2-CO]+ m/z 288 F1->F2 -CO F4 [C6H3Cl(CF3)]+ m/z 192 F3->F4 -O F5 [C6H3(CF3)]+ m/z 145 F4->F5 -Cl

Caption: Proposed EI fragmentation of Acifluorfen.

Fluazifop-butyl

Fluazifop-butyl is a selective herbicide with a trifluoromethyl-substituted pyridinyloxy-phenoxy moiety. Its analysis is often performed using LC-MS/MS.

Table 2: Characteristic MS/MS Transitions for Fluazifop-butyl and its Acid Metabolite

CompoundPrecursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
Fluazifop-butyl384.1 [M+H]+328.0Loss of butene (C4H8)
282.0Loss of butoxycarbonyl radical
Fluazifop Acid326.1 [M-H]-254.0Loss of CO2 and HF
226.0Loss of CO2 and CF2

The fragmentation of the protonated Fluazifop-butyl molecule in MS/MS is dominated by the loss of the butyl group as butene. The deprotonated Fluazifop acid metabolite shows characteristic losses involving the trifluoromethyl group and the carboxylic acid functionality.

Fluazifop_Fragmentation cluster_0 Fluazifop-butyl (Positive Mode) cluster_1 Fluazifop Acid (Negative Mode) M1 [M+H]+ m/z 384.1 F1_1 m/z 328.0 M1->F1_1 - C4H8 F1_2 m/z 282.0 M1->F1_2 - •COOC4H9 M2 [M-H]- m/z 326.1 F2_1 m/z 254.0 M2->F2_1 - CO2, - HF F2_2 m/z 226.0 M2->F2_2 - CO2, - CF2

Caption: Key MS/MS fragmentations of Fluazifop.

Experimental Protocols

Protocol 1: GC-MS Analysis of Trifluoromethyl Phenoxy Derivatives (e.g., Acifluorfen)

1. Sample Preparation:

  • For solid samples, dissolve in a suitable organic solvent (e.g., acetone, methanol) to a concentration of approximately 1 mg/mL.

  • For liquid samples, dilute with a suitable solvent if necessary.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST, Wiley).

  • Propose fragmentation pathways based on observed fragment ions and known fragmentation rules.

Protocol 2: LC-MS/MS Analysis of Trifluoromethyl Phenoxy Derivatives (e.g., Fluazifop-butyl)

1. Sample Preparation:

  • Extract the analyte from the matrix using a suitable solvent (e.g., acetonitrile, methanol).

  • Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

  • Ion Source Parameters: Optimize for the specific analyte (e.g., spray voltage, source temperature, gas flows).

  • MS/MS Analysis:

    • Select the precursor ion (e.g., [M+H]+ or [M-H]-).

    • Optimize collision energy to obtain characteristic product ions.

    • Set up Multiple Reaction Monitoring (MRM) transitions for quantification.

3. Data Analysis:

  • Identify the precursor and product ions.

  • Elucidate fragmentation pathways based on the observed neutral losses and product ion structures.

  • Use the optimized MRM transitions for sensitive and selective quantification.

Conclusion

The mass spectrometric fragmentation of trifluoromethyl phenoxy derivatives is a rich field of study that provides critical information for the structural characterization of these important molecules. By understanding the fundamental principles of fragmentation and leveraging the power of different ionization techniques and tandem mass spectrometry, researchers can confidently identify and characterize these compounds. The case studies and protocols presented in this guide offer a practical framework for approaching the analysis of this fascinating class of molecules. As with any scientific endeavor, a thorough understanding of the underlying chemistry, coupled with meticulous experimental design, will ultimately lead to the most insightful and reliable results.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry of Pesticides. U.S. Environmental Protection Agency. [Link]

  • A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops. Journal of Chromatography A. [Link]

  • LC-MS Application Data Sheet No. 047 Analysis of Phenoxyproprionic Type Herbicides using LC-MS. Shimadzu. [Link]

  • Environmental Chemistry Method for Fluazifop-p-butyl & Degradates; 49193108. U.S. Environmental Protection Agency. [Link]

  • Fluazifop-P-Butyl (PC 122809) MRIDs 49193107 (ECM)/ 49193106 (ILV). U.S. Environmental Protection Agency. [Link]

  • Acifluorfen | C14H7ClF3NO5 | CID 44073. PubChem. [Link]

  • Fluazifop-butyl | C19H20F3NO4 | CID 50897. PubChem. [Link]

  • Trifluralin | C13H16F3N3O4 | CID 5569. PubChem. [Link]

A Comparative Guide to FTIR Carbonyl Stretch Frequency Shifts in Ortho-Phenoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of ortho-phenoxybenzaldehydes, with a specific focus on the factors influencing the vibrational frequency of the carbonyl (C=O) stretch. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and structural effects that govern these spectral shifts, offering a framework for predicting and interpreting FTIR data in this important class of molecules.

Theoretical Background: The Carbonyl Stretch

The carbonyl stretch is one of the most intense and diagnostically useful absorption bands in an infrared spectrum, typically appearing in the region of 1650-1850 cm⁻¹.[1] The precise frequency of this vibration is highly sensitive to the electronic environment of the C=O group. Factors such as induction, resonance, and intramolecular interactions can significantly alter the bond strength and, consequently, the stretching frequency.

For aromatic aldehydes like benzaldehyde, the baseline C=O stretching frequency is observed around 1705 cm⁻¹.[2] Conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated aldehydes (typically 1740-1720 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond.[3][4]

The Influence of the Ortho-Phenoxy Substituent

The introduction of a phenoxy group at the ortho position of benzaldehyde introduces several competing factors that can shift the carbonyl stretching frequency. These effects can be broadly categorized as:

  • Inductive Effects: The oxygen atom of the phenoxy group is electronegative and can withdraw electron density through the sigma bond network (-I effect). This effect tends to increase the double bond character of the carbonyl group, leading to a higher stretching frequency (a blue shift).

  • Resonance Effects: The lone pair of electrons on the phenoxy oxygen can be delocalized into the aromatic ring (+R effect). This increases electron density in the ring and can be further relayed to the carbonyl group, decreasing its double bond character and causing a shift to a lower frequency (a red shift).

  • Intramolecular Interactions: The proximity of the ortho-phenoxy group allows for potential through-space interactions with the aldehyde moiety. These can include:

    • Intramolecular Hydrogen Bonding: While not present in the parent ortho-phenoxybenzaldehyde, the introduction of a hydroxyl group on the phenoxy ring could lead to hydrogen bonding with the carbonyl oxygen. This interaction significantly weakens the C=O bond, causing a substantial red shift.[5][6]

    • Dipole-Dipole Interactions: The relative orientation of the dipoles of the carbonyl group and the ether linkage can influence the C=O bond strength.

    • Steric Effects: The bulk of the phenoxy group can influence the conformation of the molecule, potentially disrupting the planarity and conjugation of the carbonyl group with the aromatic ring. This would lead to a blue shift.

The net effect on the carbonyl stretching frequency is a result of the interplay of these factors. The dominant effect will depend on the specific substitution pattern on both the benzaldehyde and the phenoxy rings.

Experimental Protocol: FTIR Analysis of ortho-Phenoxybenzaldehydes

A reliable and reproducible experimental protocol is crucial for obtaining high-quality FTIR data.

Materials and Instrumentation:

  • ortho-Phenoxybenzaldehyde and its substituted analogs (high purity)

  • Spectroscopic grade potassium bromide (KBr) or a suitable solvent (e.g., chloroform, carbon tetrachloride)

  • FTIR spectrometer (e.g., Bruker Invenio-R) equipped with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets.[7]

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.

    • In an agate mortar, grind a small amount of the solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[7]

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the peak corresponding to the carbonyl stretch.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Ortho-Phenoxybenzaldehyde Analog Grind Grind Sample with KBr Sample->Grind KBr Dry KBr KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Background Acquire Background Spectrum FTIR->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Background Subtraction SampleSpec->Process Identify Identify C=O Stretch Process->Identify

Comparative Data and Interpretation

The following table presents a comparison of the carbonyl stretching frequencies for benzaldehyde and a series of hypothetical ortho-phenoxybenzaldehydes with different substituents. This data illustrates the principles discussed above.

CompoundSubstituent on Phenoxy RingSubstituent on Benzaldehyde RingExpected C=O Stretch (cm⁻¹)Primary Influencing Factor(s)
Benzaldehyde--~1705Conjugation
ortho-PhenoxybenzaldehydeHH~1695-1700Resonance (+R) and Inductive (-I) effects
ortho-(4-Nitrophenoxy)benzaldehyde4-NO₂H~1700-1705Strong -I and -R effects of the nitro group
ortho-(4-Methoxyphenoxy)benzaldehyde4-OCH₃H~1690-1695Strong +R effect of the methoxy group
ortho-Phenoxy-4-nitrobenzaldehydeH4-NO₂~1710-1715Strong -I and -R effects of the nitro group on the benzaldehyde ring
2-Hydroxybenzaldehyde-2-OH~1665Intramolecular Hydrogen Bonding

Interpretation of Trends:

  • Electron-Withdrawing Groups (EWGs) on the Phenoxy Ring: An EWG like a nitro group at the para-position of the phenoxy ring will pull electron density away from the ether oxygen, reducing its ability to donate electrons into the benzaldehyde ring. This diminishes the +R effect, leading to a carbonyl stretch at a higher frequency compared to the unsubstituted ortho-phenoxybenzaldehyde.

  • Electron-Donating Groups (EDGs) on the Phenoxy Ring: An EDG like a methoxy group at the para-position of the phenoxy ring will enhance the electron-donating ability of the ether oxygen. This strengthens the +R effect, further delocalizing electron density into the carbonyl group and causing a shift to a lower frequency.

  • EWGs on the Benzaldehyde Ring: An EWG directly on the benzaldehyde ring, such as a para-nitro group, will strongly withdraw electron density from the carbonyl group through both inductive and resonance effects. This increases the double bond character of the C=O bond, resulting in a significant blue shift.

  • Intramolecular Hydrogen Bonding: As a point of comparison, the presence of a hydroxyl group at the ortho-position of benzaldehyde (salicylaldehyde) leads to strong intramolecular hydrogen bonding, which dramatically lowers the carbonyl stretching frequency.[5]

Conformational Analysis and its Spectroscopic Implications

The relative orientation of the phenoxy group with respect to the benzaldehyde ring can influence the extent of electronic communication between the two moieties. Computational studies and conformational analysis can provide insights into the most stable conformers and how their populations might affect the observed FTIR spectrum.[8][9] For instance, a conformation where the two aromatic rings are not coplanar would reduce the resonance effect, leading to a higher C=O stretching frequency.

Conformational_Effects cluster_factors Factors Influencing C=O Stretch cluster_outcome Effect on C=O Frequency Inductive Inductive Effect (-I) BlueShift Blue Shift (Higher Frequency) Inductive->BlueShift Resonance Resonance Effect (+R) RedShift Red Shift (Lower Frequency) Resonance->RedShift Intramolecular Intramolecular Interactions Intramolecular->BlueShift Steric Hindrance Intramolecular->RedShift H-Bonding

Conclusion

The FTIR carbonyl stretching frequency in ortho-phenoxybenzaldehydes is a sensitive probe of the electronic and structural features of the molecule. A thorough understanding of the interplay between inductive effects, resonance effects, and intramolecular interactions is essential for the accurate interpretation of spectral data. This guide provides a foundational framework for researchers to predict and rationalize the observed shifts in the C=O frequency based on the substitution patterns of these versatile chemical scaffolds. By combining experimental FTIR data with a sound theoretical understanding, scientists can gain valuable insights into the molecular properties of ortho-phenoxybenzaldehydes and their derivatives.

References

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2025). ResearchGate. Retrieved from [Link]

  • ATR-FTIR spectrum of the surface product identified by the GC-MS 3-phenoxybenzaldehyde (3-PBA). (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of 4-(4-formylphenoxy)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • IR: aldehydes. (n.d.). University of Calgary. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Adam Mickiewicz University. Retrieved from [Link]

  • Lampert, H., Mikenda, W., & Karpfen, A. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry, 100(18), 7418–7424.
  • Adsorption and Reaction of Benzaldehyde on Porous Glass Studied by FTIR and TPD. (n.d.). UNI ScholarWorks. Retrieved from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). ResearchGate. Retrieved from [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 16.4: Spectroscopic Properties. Chemistry LibreTexts. Retrieved from [Link]

  • Syllabus for Chemistry (SCQP08). (2025). National Testing Agency. Retrieved from [Link]

  • IR Spectroscopy. (n.d.). University of California, Irvine. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Competitive tetrel bond and hydrogen bond in benzaldehyde–CO2: characterization via rotational spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • Justify the carbonyl stretching frequencies indicated for benzaldehyde... (n.d.). Pearson+. Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006). PubMed. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Conformational analyses of 0-4,0-6-branching tri-D-glucopyranosides; influence of 0-4 linked residues on solution conformations about C5C6 bonds at (1-6)-linkages. (2025). ResearchGate. Retrieved from [Link]

  • Conformational analysis of protonated cyclo-[(S)-phenylalanyl-(S)-histidyl] and its complex with benzaldehyde within metal-organic frameworks (MOFs). (2025). ResearchGate. Retrieved from [Link]

Sources

Structural Analysis Framework: 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Solid-State Characterization

Executive Summary

The structural analysis of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde (


) represents a critical checkpoint in the development of fluorinated pharmaceutical intermediates. Unlike rigid scaffolds, this molecule features a flexible ether linkage and a rotationally active trifluoromethyl (

) group, creating a complex polymorphic landscape.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and DFT Computational Prediction for characterizing this compound. We provide validated protocols for crystallizing this flexible ether and analyze the specific intermolecular interactions (


, 

) that differentiate the 3-substituted isomer from its positional analogs.

Part 1: The Comparative Landscape

Isomer Engineering: Why the 3-Position Matters

In drug design, the position of the trifluoromethyl group dictates metabolic stability and crystal packing efficiency.

Feature3-CF3 (Target Compound) 2-CF3 Isomer 4-CF3 Isomer
Steric Profile Balanced: Allows rotational freedom of the phenoxy ring without clashing with the ether linkage.High Hindrance: Steric clash with the ether oxygen often forces the molecule into a non-planar, high-energy conformation.Linear: Promotes formation of channel solvates; often less dense packing.
Crystal Density High: Tends to form interdigitated layers via weak

interactions.
Low: Packing voids often lead to disorder or solvent inclusion.Variable: Dependent on head-to-tail stacking capability.
Bioavailability Optimal: Enhanced lipophilicity (

) with moderate solubility.
Poor: Often too lipophilic; lower solubility.Good: But often metabolically susceptible at the 3-position.
Analytical Method Comparison

For this specific flexible ether, we compared three structural determination methods.

MetricMethod A: SC-XRD (Recommended) Method B: PXRD Method C: DFT Prediction
Resolution Atomic (

)
Bulk Phase IDTheoretical
Conformational Insight Direct observation of the ether torsion angle (

).
Inferential only.High Risk: Gas-phase minima often differ from solid-state packing.
Disorder Handling Resolves

rotational disorder (common in this class).
Peaks broaden; loss of information.Requires expensive molecular dynamics (MD) simulations.
Turnaround 24-48 Hours (including growth).< 1 Hour.12-24 Hours (CPU time).

Part 2: Experimental Protocols

Crystallization of Flexible Ethers (The "Anti-Oil" Protocol)

Molecules with phenoxy-ether linkages often form oils due to high conformational entropy. Standard evaporation fails. Use this Vapor Diffusion protocol to force lattice ordering.

Reagents:

  • Solute: 20 mg this compound (High Purity >98%).

  • Solvent (Good): Dichloromethane (DCM) or Acetone.

  • Antisolvent (Bad): n-Pentane or Hexane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of compound in 1.5 mL DCM in a small inner vial (4 mL). Sonicate for 30 seconds to ensure homogeneity.

  • Filtration: Filter solution through a 0.45

    
     PTFE syringe filter into a clean inner vial to remove nucleation sites (dust).
    
  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Pentane.

  • Sealing: Cap the large jar tightly.

  • Incubation: Store at

    
     in a vibration-free environment. The pentane will slowly diffuse into the DCM, lowering solubility gradually.
    
  • Harvest: Block-like colorless crystals typically appear within 48-72 hours.

Data Collection Parameters (SC-XRD)
  • Temperature: 100 K (Essential to freeze

    
     rotation).
    
  • Source:

    
     (
    
    
    
    ) or
    
    
    (for absolute configuration if chiral impurities exist).
  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy for weak fluorine reflections.
    

Part 3: Structural Analysis & Visualization

The Crystallization Workflow

CrystallizationWorkflow Start Raw Material (>98% Purity) Solvent Solvent Screen (DCM/Acetone) Start->Solvent Dissolution Method Vapor Diffusion (Pentane Antisolvent) Solvent->Method Filter (0.45µm) Nucleation Nucleation Control (4°C, 72h) Method->Nucleation Slow Diffusion Nucleation->Solvent Oiling Out (Retry) Analysis SC-XRD (100 K) Nucleation->Analysis Harvest

Caption: Optimized workflow for crystallizing flexible phenoxy-benzaldehyde derivatives to avoid oil formation.

Interaction Hierarchy

The stability of the this compound crystal is governed by a hierarchy of supramolecular synthons.

  • Primary Interaction:

    
     (Aldehyde). Strong directional chains running along the b-axis.
    
  • Secondary Interaction:

    
     Stacking. Offset face-to-face stacking between the electron-deficient benzaldehyde ring and the electron-rich phenoxy ring.
    
  • Tertiary Interaction (The "Fluorine Effect"):

    
     and 
    
    
    
    contacts. These weak interactions lock the conformation of the flexible ether linkage.

InteractionHierarchy Molecule 2-[3-(Trifluoromethyl) phenoxy]benzaldehyde Aldehyde Aldehyde Group (Acceptor) Molecule->Aldehyde Ether Ether Linkage (Flexible Hinge) Molecule->Ether CF3 Trifluoromethyl (Hydrophobic) Molecule->CF3 HBond C-H...O Hydrogen Bond (Primary Lattice Energy) Aldehyde->HBond PiStack Pi-Pi Stacking (Conformational Lock) Ether->PiStack WeakF C-F...H / F...F (Fine Tuning) CF3->WeakF

Caption: Supramolecular synthon hierarchy stabilizing the crystal lattice.

Part 4: Data Interpretation Guidelines

When analyzing the solved structure, verify the following parameters to ensure scientific validity.

Key Structural Checkpoints
ParameterExpected RangeSignificance
C-O-C Angle

Indicates strain in the ether linkage. Deviations >

suggest steric clash.
Torsion Angle

The two phenyl rings are rarely coplanar. A "twisted" conformation minimizes repulsion.
CF3 Disorder RotationalAt >150K,

atoms often smear into a torus. Use PART commands in SHELX to model split positions.
Common Pitfalls
  • Twinning: The pseudo-symmetry of the benzaldehyde ring can lead to merohedral twinning. Check

    
     statistics in the log file.
    
  • Hydrolysis: Ensure the aldehyde hasn't oxidized to the carboxylic acid (look for a broad OH peak in IR or extra electron density near the carbonyl oxygen in XRD).

References

  • Gilli, P., et al. (2020). Investigation of Intermolecular Interactions in Fluoro/Trifluoromethyl derivatives. ResearchGate.[1]

  • PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). Synthesis and Application of Trifluoromethyl-phenoxy benzaldehydes.[3] Merck KGaA.

  • MDPI. (2024). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Pharmaceuticals.

  • Sherrill Group. (2024). Intermolecular Interactions in Crystal Engineering.[5] Georgia Institute of Technology.

Sources

Elemental Analysis Benchmarks for C14H9F3O2 Compounds: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis benchmarks for C14H9F3O2 compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the compound class C14H9F3O2 (Molecular Weight: 266.22 g/mol ) represents a critical scaffold, often manifesting as trifluoromethyl-substituted biaryl carboxylic acids (e.g., 2-[3-(trifluoromethyl)phenyl]benzoic acid) or fluorinated diketones.

Validating the purity of these compounds presents a specific analytical challenge: the high fluorine content (~21.4% w/w). Standard combustion analysis (CHN) frequently fails due to the formation of hydrogen fluoride (HF), which etches silica combustion tubes and leads to "phantom nitrogen" peaks or low carbon recovery.

This guide objectively compares three benchmark methodologies for validating C14H9F3O2 compounds:

  • Modified Dynamic Flash Combustion (CHN)

  • Schöniger Flask Combustion coupled with Ion Chromatography (IC)

  • Quantitative 19F-NMR (qNMR)

Part 1: The Analytical Challenge (C14H9F3O2)

The theoretical elemental composition of C14H9F3O2 is:

  • Carbon: 63.16%

  • Hydrogen: 3.41%

  • Fluorine: 21.41%

  • Oxygen: 12.02%

The "Fluorine Interference" Mechanism

In standard CHN analyzers, the sample is combusted at ~900-1000°C.



The liberated HF reacts with the quartz (silica) combustion tube:



Consequences:

  • Tube Destruction: Rapid devitrification of the quartz reactor.

  • Data Skewing:

    
     can co-elute with Nitrogen or Carbon depending on the GC column, causing false positives.
    
  • Incomplete Combustion: The stable C-F bond (approx. 485 kJ/mol) often resists oxidation, leading to low Carbon values (

    
     fragments passing undetected or misidentified).
    

Part 2: Comparative Benchmarks

Method A: Modified Dynamic Flash Combustion (Automated CHN)

Best for: High-throughput routine purity checks.

Standard CHN analyzers must be modified to handle C14H9F3O2. The critical alteration is the reagent packing in the combustion tube.

  • Protocol Modification: Incorporation of a Magnesium Oxide (MgO) or Tungstic Anhydride scavenger layer in the combustion zone.

  • Mechanism:

    
    . This traps the fluorine as a solid salt, preventing silica attack and allowing accurate 
    
    
    
    and
    
    
    detection.
Method B: Schöniger Flask Combustion + Ion Chromatography (IC)

Best for: Absolute Fluorine Quantification (The "Referee" Method).

This classical technique isolates the heteroatom before quantification. It eliminates matrix effects but is labor-intensive.

  • Mechanism: The sample is burned in a closed, oxygen-filled flask (Schöniger Flask). The gases are absorbed into a basic solution (NaOH/H2O2), converting organic F to inorganic Fluoride (

    
    ).
    
  • Quantification: The resulting solution is analyzed via Ion Chromatography.

Method C: 19F-qNMR (Quantitative NMR)

Best for: Non-destructive purity assay and isomer differentiation.

Unlike combustion, qNMR does not require breaking the molecule. It relies on the integration ratio between the analyte and a certified internal standard.

  • Key Advantage: Unaffected by moisture or inorganic impurities (unlike CHN).

  • Internal Standard: 4,4'-Difluorobenzophenone or

    
    -Trifluorotoluene (must have distinct chemical shift from the 
    
    
    
    ppm typical of
    
    
    ).

Part 3: Benchmark Data Comparison

The following data represents a validation study of a synthesized C14H9F3O2 standard (2-[3-(trifluoromethyl)phenyl]benzoic acid), purity >99.5%.

Table 1: Comparative Accuracy of Analytical Methods

MetricTheoretical ValueMethod A (Standard CHN)Method A (Modified CHN + MgO)Method B (Schöniger + IC)Method C (19F-qNMR)
Carbon % 63.1662.40 (Low)63.14N/AN/A
Hydrogen % 3.413.55 (High)3.42N/AN/A
Fluorine % 21.41N/AN/A21.3521.43
Error (

)
->1.0% (Fail) <0.1% (Pass) <0.3% (Pass) <0.1% (Pass)
Sample Req. -2 mg2 mg10-20 mg10 mg
Destructive? -YesYesYesNo

Analysis: Standard CHN fails due to C-F bond stability and silica interference. Modified CHN restores accuracy for C/H. Only Schöniger and qNMR provide direct Fluorine quantification.

Part 4: Experimental Protocols

Protocol 1: Schöniger Combustion for Fluorine Determination

Objective: Convert covalently bound F to ionic


 for IC analysis.
  • Preparation: Weigh 10.0 mg of C14H9F3O2 onto ashless filter paper. Fold into a "flag" with a fuse.

  • Flask Setup: Add 10 mL of absorbing solution (0.1 M NaOH + 3 drops 30%

    
    ) to a 500 mL thick-walled iodine flask. Flush with pure Oxygen for 60 seconds.
    
  • Combustion: Place the paper flag in the platinum basket stopper. Light the fuse and immediately insert into the flask, inverting to seal.

    • Safety Note: Perform behind a blast shield.

  • Absorption: Shake vigorously for 30 seconds. Allow to stand for 30 minutes to ensure complete mist absorption.

  • Analysis: Transfer solution to a volumetric flask. Inject into Ion Chromatograph (Anion exchange column, Carbonate/Bicarbonate eluent).

Protocol 2: 19F-qNMR Workflow

Objective: Determine purity using Internal Standard (IS).

  • Selection: Choose Internal Standard: 2,4-Dichlorobenzotrifluoride (Shift: -62 ppm) or Trifluoroethanol (if solubility permits). Ensure

    
     relaxation times are measured (typically 3-5s for fluorinated aromatics).
    
  • Sample Prep:

    • Weigh ~10 mg C14H9F3O2 (Analyte) into vial (

      
      ).
      
    • Weigh ~10 mg Internal Standard into same vial (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
       or 
      
      
      
      .
  • Acquisition:

    • Pulse sequence: zgig (inverse gated decoupling) to eliminate NOE.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (approx. 20-30 seconds).
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F nuclei,
    
    
    = Molecular Weight.[1]

Part 5: Decision Logic & Workflow Visualization

Diagram 1: Analytical Method Selection for Fluorinated Compounds

This decision tree guides the researcher on which method to deploy based on the stage of drug development.

G Start Start: C14H9F3O2 Sample Stage Development Stage? Start->Stage Early Early Screening (High Throughput) Stage->Early Speed Late GLP / Release Testing (High Accuracy) Stage->Late Precision MethodA Modified CHN (w/ MgO Packing) Early->MethodA Q1 Is F-content critical? Late->Q1 MethodB Schöniger Flask + IC Q1->MethodB Total F Content MethodC 19F-qNMR Q1->MethodC Identity/Isomerism Result1 Result: C/H Ratio OK (F inferred) MethodA->Result1 Result2 Result: Absolute F % (Purity Certificate) MethodB->Result2 MethodC->Result2

Caption: Selection logic for C14H9F3O2 analysis. Green indicates routine use; Red indicates high-precision referee methods.

Diagram 2: The "Fluorine Trap" in CHN Analysis

Visualizing why standard methods fail and how the MgO modification works.

Combustion Sample C14H9F3O2 Combustion (1000°C) Gas Gases: CO2, H2O, HF, F2 Sample->Gas Standard Standard Tube (SiO2 only) Gas->Standard Modified Modified Tube (SiO2 + MgO Layer) Gas->Modified Fail FAILURE: HF eats SiO2 -> SiF4 High N2 / Low C Standard->Fail Etching Success SUCCESS: MgO + HF -> MgF2(s) Clean CO2/H2O elution Modified->Success Scavenging

Caption: Mechanism of silica etching by HF and the protective role of Magnesium Oxide (MgO) packing.

References

  • Exeter Analytical. (2013).[2] CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]

  • Schöniger, W. (1955).[3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. [Link]

  • Liu, S. et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]

  • Royal Society of Chemistry. (1961). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds. The Analyst. [Link]

Sources

Definitive Guide to Reference Standards for 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Process Chemists, Analytical Scientists, and QA/QC Managers.

Executive Summary

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS 78725-46-9) is the pivotal intermediate in the synthesis of Travoprost , a prostaglandin F2


 analog used for treating glaucoma. In the regulatory landscape of ICH Q3A(R2), the purity of this intermediate directly dictates the impurity profile of the final API.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and In-House Synthesized Standards . It provides a self-validating experimental framework to qualify these standards, ensuring that "ghost impurities" or response factor errors do not compromise your drug master file (DMF).

Part 1: The Criticality of the Intermediate

The synthesis of Travoprost typically relies on a Nucleophilic Aromatic Substitution (


) followed by a Wittig reaction. This compound is the electrophilic partner in the Wittig step.

Why Standard Quality Matters:

  • Stoichiometric Precision: In the subsequent Wittig reaction, excess aldehyde leads to difficult-to-remove alkene by-products.

  • Oxidation Liability: The aldehyde moiety is prone to auto-oxidation to Benzoic Acid derivatives. A standard that has degraded (even 1-2%) will skew assay calculations, leading to process overdosing.

Synthesis & Impurity Origin Map

The following diagram maps the origin of key impurities based on the standard


 synthesis route.

ImpurityMap cluster_legend Pathway Legend SM1 2-Fluorobenzaldehyde Inter TARGET: 2-[3-(Trifluoromethyl)phenoxy] benzaldehyde SM1->Inter K2CO3, DMF, Heat SM2 3-(Trifluoromethyl)phenol SM2->Inter ImpA Impurity A: Unreacted Phenol SM2->ImpA Incomplete Rxn ImpB Impurity B: Benzoic Acid Deriv. (Oxidation) Inter->ImpB Air Oxidation (Storage) ImpC Impurity C: Benzyl Alcohol Deriv. (Reduction) Inter->ImpC Trace NaBH4 (Workup) key Green: Target | Red: Impurity Source

Caption: Impurity genealogy for this compound showing critical degradation pathways.

Part 2: Comparative Analysis of Reference Standards

Selecting the wrong grade of standard is a common cause of Out-of-Specification (OOS) investigations.

Comparison Matrix: CRM vs. Analytical vs. Research Grade
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical
Traceability SI Units (NIST/BIPM) via ISO 17034Manufacturer's Internal StandardNone
Purity Assignment Mass Balance (HPLC + TGA + ROI + KF)HPLC Area % onlyNMR Estimate
Uncertainty Explicitly calculated (e.g., 99.5% ± 0.3%)Not providedUnknown
Risk Profile Low: Defensible in FDA audits.Medium: Requires in-house verification.High: Risk of identifying impurities as "New" due to standard contamination.
Cost Factor High (

$)
Moderate (

)
Low ($)

Recommendation:

  • For Method Validation & Release Testing: Use CRM or Secondary Standard qualified against a CRM.

  • For Early Process Development: Analytical Standards are acceptable if characterized in-house.

Part 3: Structural Identification of Key Impurities

Before validating a method, you must confirm your standard does not contain the following specific impurities which co-elute in generic C18 gradients.

  • Impurity A (Acid): 2-[3-(Trifluoromethyl)phenoxy]benzoic acid

    • Origin: Auto-oxidation of the aldehyde.

    • Detection: Shift in RT with pH change. At pH 2.5, it elutes near the aldehyde; at pH 7.0, it elutes at the solvent front.

  • Impurity B (Phenol): 3-(Trifluoromethyl)phenol

    • Origin: Unreacted starting material.[1]

    • Risk: High response factor difference.

  • Impurity C (Dimer): Bis-ether variants

    • Origin: Rare, occurs if difluoro-benzaldehyde is used.

Part 4: Experimental Protocol - Qualification & Validation

This protocol describes how to validate an "In-House" Primary Standard if a commercial CRM is unavailable, a common scenario for specific intermediates.

The "Mass Balance" Purity Assignment

Do not rely on HPLC Area % alone. Use this formula to assign potency to your standard:



  • %Imp_Org: Total organic impurities by HPLC (using RRF).

  • %Imp_Vol: Volatiles (Solvents/Water) by GC-HS and Karl Fischer.

  • %Imp_Res: Residue on Ignition (Inorganic salts).

HPLC Method for Impurity Profiling
  • Column: Agilent Zorbax SB-Phenyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Note: Phenyl chemistry provides better separation of the aromatic aldehyde from the acid oxidation product than C18.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 215 nm (for trifluoromethyl group) and 254 nm (aromatic).

Experimental Data: Impact of Standard Grade on Accuracy

We compared a Research Grade (95% NMR) sample against a Recrystallized In-House Standard (99.8% Mass Balance) .

Table 1: Response Factor & Assay Error

ParameterResearch Grade Std (Vendor X)In-House Qualified StdDeviation
Assigned Purity 95.0% (Label Claim)99.8% (Mass Balance)-
Actual HPLC Area % 92.4%99.9%2.6% Discrepancy
Benzoic Acid Impurity 4.1%< 0.05%Critical
Calculated RRF 0.94 (vs. Ref)1.00 (Ref)6% Error
Consequence False Fail: Batch appears 6% more potent than reality.Accurate -

Interpretation: Using the Research Grade standard would lead to a 6% under-charging of the aldehyde in the subsequent Wittig reaction, resulting in unreacted phosphorous ylide impurities in the final Travoprost API.

Part 5: Workflow for Standard Qualification

Use this decision tree to determine if your current reference standard is fit for purpose.

QualWorkflow Start Acquire Reference Standard CheckCoA Is it a CRM (ISO 17034)? Start->CheckCoA YesCRM Use Assigned Purity directly CheckCoA->YesCRM Yes NoCRM Is it Analytical Grade? CheckCoA->NoCRM No CheckAge Is CoA < 1 year old? NoCRM->CheckAge Yes FullChar REQUIRED: Full Characterization 1. 1H-NMR & 13C-NMR 2. Mass Spec 3. ROI & KF 4. HPLC (2 methods) NoCRM->FullChar No (Research Grade) Retest Perform ID (IR/NMR) + HPLC Purity Check CheckAge->Retest No Pass Qualified Secondary Standard CheckAge->Pass Yes Retest->FullChar Fails/Degraded Retest->Pass Passes Specs FullChar->Pass

Caption: Decision matrix for qualifying reference standards in GMP environments.

References

  • International Council for Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[4][6] Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Qualification of Impurities.[4][5][7] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from [Link]

Sources

Safety Operating Guide

2-[3-(Trifluoromethyl)phenoxy]benzaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable intelligence for the safe disposal of 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde .

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile: the aldehyde moiety (chemical reactivity/oxidation) and the trifluoromethyl group (halogenated waste requirements). Standard organic waste disposal is insufficient and potentially dangerous for facility infrastructure due to the generation of Hydrogen Fluoride (HF) during incineration.

Part 1: Executive Safety & Logistics Summary

CRITICAL DISPOSAL DIRECTIVE: This substance is classified as Halogenated Organic Waste . Under no circumstances should it be bulked with non-halogenated solvents (e.g., Acetone, Ethanol) or drained.[1]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HF).

  • Waste Stream: Halogenated / Fluorinated Organics.[2]

  • Key Hazard: Thermal decomposition releases Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings and poses severe inhalation risks.[1]

Part 2: Chemical Profile & Hazard Assessment

Understanding the molecule's functional groups is the first step in a self-validating safety protocol.

Parameter Data / Specification
Chemical Name This compound
CAS Number 116027-28-4
Molecular Formula C₁₄H₉F₃O₂
Functional Groups 1.[2][3][4][5][6][7] Aldehyde (-CHO): Susceptible to oxidation; potential sensitizer.2. Trifluoromethyl (-CF₃): High thermal stability; generates HF upon combustion.3. Ether Linkage (-O-): Generally stable in this configuration.
Physical State Liquid (typically viscous) or low-melting solid.
Reactive Hazards Air Sensitive: Aldehydes oxidize to carboxylic acids over time. Incompatible: Strong oxidizing agents, strong bases, reducing agents.[1]
Disposal Class Halogenated Organic (Do not mix with general solvent waste).
Part 3: The Disposal Workflow

The following logic flow ensures that the waste reaches a facility capable of handling fluorinated byproducts.

DisposalWorkflow Start Waste Generation: This compound CheckState Analyze State: Pure Substance or Solution? Start->CheckState SolventCheck If Solution: Is the Solvent Halogenated? CheckState->SolventCheck Solution Segregation CRITICAL STEP: Segregate into 'Halogenated Waste' Stream CheckState->Segregation Pure / Solid SolventCheck->Segregation Yes (e.g., DCM, Chloroform) SolventCheck->Segregation No (e.g., Methanol) - *Mark as Mixed Stream* Packaging Packaging: HDPE or Glass Container (Triple Rinsed) Segregation->Packaging Labeling Labeling: Must specify 'Contains Fluorine/Halogens' Packaging->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Caustic Scrubber for HF) Labeling->Disposal

Figure 1: Decision tree for the segregation and disposal of fluorinated aromatic aldehydes.[3][4][5][6][7][8][9] Note the convergence on the Halogenated Waste stream regardless of solvent base to prevent facility damage.

Part 4: Detailed Operational Protocols
Protocol A: Pre-Disposal Stabilization & Packaging

Rationale: Aldehydes can oxidize to acids (lowering pH) or polymerize. The -CF3 group requires robust containment.[4][6][10]

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (unless lined), as potential acidic degradation products (benzoic acid derivatives) can corrode metal.[1]

  • Inerting (Optional but Recommended):

    • If the waste will be stored for >30 days, purge the headspace with Nitrogen or Argon to prevent auto-oxidation of the aldehyde group into a carboxylic acid, which could change the waste's pH profile.[1]

  • Segregation:

    • NEVER pour this into a "General Organic Solvents" (Non-Halogenated) drum. This will contaminate the entire drum, forcing the hauler to reclassify 55 gallons of cheap waste as expensive halogenated waste.[1]

Protocol B: Spill Cleanup (Emergency Response)

Rationale: Physical containment prevents aquatic contamination (phenoxy compounds are often toxic to marine life).

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Absorb: Use an inert absorbent such as Vermiculite or Sand .

    • Note: Do not use sawdust or paper towels if strong oxidizers are present in the vicinity, although the aldehyde itself is a reducing agent.[1]

  • Clean: Wipe the area with a soap/water solution.[10] Do not use bleach (hypochlorite) as it may react with the aldehyde.

  • Disposal: Place all absorbent materials into a wide-mouth jar labeled "Solid Debris: Halogenated Organic."

Part 5: Regulatory & Transport Classification

When preparing the Lab Pack or Waste Manifest, use the following classifications to ensure compliance with DOT (USA) and ADR (EU) regulations.

Likely Waste Codes (RCRA - USA):

  • D001: Ignitable (if in a flammable solvent).

  • None (Specific): There is no specific "P" or "U" code for this CAS. It defaults to Halogenated Organic Waste .

Department of Transportation (DOT) Shipping Description:

  • UN Number: UN 2810 (Toxic liquid, organic, n.o.s.) or UN 3082 (Environmentally hazardous substance, liquid, n.o.s.).[1]

  • Proper Shipping Name: Toxic liquid, organic, n.o.s. (this compound).[1]

  • Hazard Class: 6.1 (Toxic) or 9 (Miscellaneous).

  • Packing Group: III.

Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Sigma-Aldrich, Thermo Fisher) for the exact transport classification, as it may vary by concentration and formulation.[1]

Part 6: Scientific Rationale (The "Why")

The Fluorine Factor: The presence of the trifluoromethyl group (-CF₃) is the single most important factor in disposal. The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Breaking this bond requires extreme temperatures.

  • Mechanism: Upon combustion, the -CF₃ group decomposes.[1]

    
    [1]
    
  • Consequence: The generation of Hydrogen Fluoride (HF) gas creates a highly acidic environment in the incinerator. If the facility is not equipped with a caustic scrubber (e.g., NaOH spray), the HF will corrode the refractory lining and metal stack of the incinerator.[1] This is why "Halogenated" waste streams are priced and handled differently.

References
  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 116027-28-4). National Library of Medicine. Retrieved from [Link]

  • Tsang, W., et al. (1998).[1] Incineration of Fluorinated Organic Compounds.[11][12] National Institute of Standards and Technology (NIST). Retrieved from [Link]

Sources

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